C22H24N3NaO7S
描述
Structure
2D Structure
属性
Key on ui mechanism of action |
Ertapenem exhibits a bactericidal mode of action. It works by binding to and inhibiting bacterial penicillin-binding proteins (PBPs). In _Escherichia coli_, it has a strong affinity toward PBPs 1a, 1b, 2, 3, 4 and 5 with preferential binding to PBPs 2 and 3. Upon binding to PBPs, ertapenem inhibits bacterial cell wall synthesis by interfering with the lengthening and strengthening of the peptidoglycan portion of the cell wall, thereby inhibiting cell wall synthesis. Ertapenem is a synthetic carbapenem beta-lactam antibiotic that is structurally and pharmacologically related to imipenem and meropenem. Like meropenem but unlike imipenem, ertapenem has a methyl group at position 1 of the 5-membered ring, which confers stability against hydrolysis by dehydropeptidase 1 (DHP 1) present on the brush border of proximal renal tubular cells, and therefore does not require concomitant administration with a DHP-1 inhibitor such as cilastatin. Ertapenem has in vitro activity against Gram-positive and Gram-negative aerobic and anaerobic bacteria. The bactericidal activity of ertapenem results from the inhibition of cell wall synthesis and is mediated through ertapenem binding to penicillin binding proteins (PBPs). In Escherichia coli, it has strong affinity toward PBPs 1a, 1b, 2, 3, 4 and 5 with preference for PBPs 2 and 3. Antimicrobials are the most frequently implicated class of drugs in drug-induced seizure, with beta-lactams being the class of antimicrobials most often implicated. The seizure-inducing potential of the carbapenem subclass may be directly related to their beta-lactam ring structure. Data on individual carbapenems and seizure activity are scarce. To evaluate the available evidence on the association between carbapenem agents and seizure activity, /investigators/ conducted a literature search of the MEDLINE (1966-May 2010), EMBASE (1974-May 2010), and International Pharmaceutical Abstracts (1970-May 2010) databases. Reference citations from the retrieved articles were also reviewed. Mechanistically, seizure propensity of the beta-lactams is related to their binding to gamma-aminobutyric acid (GABA) receptors. There are numerous reports of seizure activity associated with imipenem-cilastatin, with seizure rates ranging from 3-33%. For meropenem, doripenem, and ertapenem, the seizure rate for each agent is reported as less than 1%. However, as their use increases and expands into new patient populations, the rate of seizures with these agents may increase. High-dose therapy, especially in patients with renal dysfunction, preexisting central nervous system abnormalities, or a seizure history increases the likelihood of seizure activity. ... |
|---|---|
CAS 编号 |
153773-82-1 |
分子式 |
C22H24N3NaO7S |
分子量 |
497.5 g/mol |
IUPAC 名称 |
sodium (2S,4S)-4-[[(4R,5S,6S)-2-carboxy-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-en-3-yl]sulfanyl]-N-(3-carboxyphenyl)pyrrolidine-2-carboximidate |
InChI |
InChI=1S/C22H25N3O7S.Na/c1-9-16-15(10(2)26)20(28)25(16)17(22(31)32)18(9)33-13-7-14(23-8-13)19(27)24-12-5-3-4-11(6-12)21(29)30;/h3-6,9-10,13-16,23,26H,7-8H2,1-2H3,(H,24,27)(H,29,30)(H,31,32);/q;+1/p-1/t9-,10-,13+,14+,15-,16-;/m1./s1 |
InChI 键 |
ZXNAQFZBWUNWJM-HRXMHBOMSA-M |
手性 SMILES |
C[C@@H]1[C@@H]2[C@H](C(=O)N2C(=C1S[C@H]3C[C@H](NC3)C(=O)NC4=CC=CC(=C4)C(=O)O)C(=O)[O-])[C@@H](C)O.[Na+] |
规范 SMILES |
CC1C2C(C(=O)N2C(=C1SC3CC(NC3)C(=O)NC4=CC=CC(=C4)C(=O)O)C(=O)[O-])C(C)O.[Na+] |
外观 |
White or light yellow powder |
熔点 |
230-234 |
物理描述 |
Solid |
Pictograms |
Health Hazard; Environmental Hazard |
溶解度 |
2.86e-01 g/L |
同义词 |
(4R,5S,6S)-3-[[(3S,5S)-5-[[(3-Carboxyphenyl)amino]carbonyl]-3-pyrrolidinyl]thio]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic Acid Monosodium Salt; [4R-[3(3S*,5S*),4a,5b,6b(R*)]]-3-[[5-[[(3-Carboxyphenyl)amino]car |
产品来源 |
United States |
Antimicrobial Spectrum and Mechanisms of Action of Ertapenem Sodium
Inhibition of Bacterial Cell Wall Synthesis by Ertapenem (B1671056) Sodium
The primary bactericidal effect of ertapenem sodium is achieved through the inhibition of peptidoglycan synthesis, a critical component of the bacterial cell wall. wikipedia.orgnih.gov This process is mediated by its interaction with specific enzymes known as penicillin-binding proteins (PBPs). wikipedia.orgwikipedia.org
Penicillin-Binding Protein (PBP) Binding Affinity and Selectivity
Ertapenem exerts its antibacterial action by binding to and acylating the active-site serine residue of bacterial penicillin-binding proteins (PBPs). mims.com This covalent modification renders the enzymes inactive. mims.com In Escherichia coli, ertapenem demonstrates a particularly strong affinity for PBPs 2 and 3. wikipedia.orgpharmakb.com Research indicates that ertapenem's affinity for PBP2 is comparable to that of imipenem (B608078) and significantly higher—by about 30-fold—than that of ceftriaxone (B1232239). mims.com Conversely, its potency against PBP3 is similar to ceftriaxone and approximately 60-fold greater than that of imipenem. mims.com It also shows affinity for PBPs 1a, 1b, 4, and 5. However, like other currently marketed β-lactams, ertapenem has minimal affinity for PBP2a, the protein responsible for methicillin (B1676495) resistance in staphylococci. mims.com
Consequences of PBP Acylation on Peptidoglycan Assembly
The binding of ertapenem to PBPs inhibits the final transpeptidation step of peptidoglycan synthesis. wikipedia.org PBPs are essential enzymes that catalyze the cross-linking of peptidoglycan chains, which provides structural integrity to the bacterial cell wall. nih.govmims.com By acylating these enzymes, ertapenem effectively blocks this cross-linking process. wikipedia.org The inhibition of cell wall synthesis leads to a weakening of the cell wall, making the bacterium susceptible to osmotic pressure, which ultimately results in cell lysis and death. wikipedia.orgnih.gov
Antimicrobial Activity Profile of Ertapenem Sodium
Ertapenem possesses a broad spectrum of activity against many Gram-positive and Gram-negative aerobic bacteria, as well as anaerobic bacteria. wikipedia.orgwikipedia.org However, it is notably inactive against certain nosocomial pathogens such as Pseudomonas aeruginosa, Acinetobacter species, and enterococci. wikipedia.orgwikipedia.org
Spectrum Against Gram-Positive Aerobic Bacteria
Ertapenem is effective against a range of Gram-positive aerobic bacteria. Its stability against many β-lactamases allows it to be active against strains that may be resistant to other β-lactam antibiotics like penicillins and cephalosporins. nih.gov
Table 1: Ertapenem Sodium Activity Against Gram-Positive Aerobic Bacteria
| Bacterial Species | Activity |
|---|---|
| Staphylococcus aureus (methicillin-susceptible strains) | Susceptible wikipedia.org |
| Staphylococcus species (methicillin-susceptible) | Susceptible wikipedia.org |
| Streptococcus agalactiae | Susceptible wikipedia.org |
| Streptococcus pneumoniae (penicillin-susceptible strains) | Susceptible wikipedia.org |
| Enterococcus species | Resistant wikipedia.org |
Spectrum Against Gram-Negative Aerobic Bacteria
The drug demonstrates potent activity against many common Gram-negative pathogens, including those that produce extended-spectrum β-lactamases (ESBLs). wikipedia.orgwikipedia.org
Table 2: Ertapenem Sodium Activity Against Gram-Negative Aerobic Bacteria
| Bacterial Species | Activity |
|---|---|
| Escherichia coli | Susceptible wikipedia.org |
| Haemophilus influenzae | Susceptible wikipedia.org |
| Klebsiella pneumoniae | Susceptible wikipedia.org |
| Moraxella catarrhalis | Susceptible wikipedia.org |
| Proteus mirabilis | Susceptible wikipedia.org |
| Enterobacter species | Susceptible nih.gov |
| Pseudomonas aeruginosa | Resistant nih.govwikipedia.org |
Spectrum Against Anaerobic Bacteria
Ertapenem is also highly effective against a variety of anaerobic bacteria, which are often involved in mixed infections. nih.gov
Table 3: Ertapenem Sodium Activity Against Anaerobic Bacteria
| Bacterial Species | Activity |
|---|---|
| Bacteroides fragilis group | Susceptible uni.lu |
| Clostridium species (excluding C. difficile) | Susceptible wikipedia.org |
| Eubacterium species | Susceptible wikipedia.org |
| Fusobacterium species | Susceptible wikipedia.org |
| Peptostreptococcus species | Susceptible wikipedia.org |
| Porphyromonas asaccharolytica | Susceptible wikipedia.org |
Activity Against Beta-Lactamase-Producing Organisms
Ertapenem demonstrates potent in vitro activity against a broad spectrum of bacterial pathogens, including those that produce beta-lactamases. oup.com It is effective against most isolates of Staphylococcus aureus (methicillin-susceptible only), Streptococcus agalactiae, Streptococcus pneumoniae (penicillin-susceptible isolates only), and Streptococcus pyogenes. globalrph.com Furthermore, it is active against extended-spectrum-β-lactamase (ESBL)-producing Enterobacteriaceae. asm.orgnih.govresearchgate.net However, ertapenem is hydrolyzed by metallo-beta-lactamases. pediatriconcall.comglobalrph.com
A study analyzing 261 patients with bloodstream infections caused by ESBL-producing Enterobacteriaceae found that outcomes were equivalent between patients treated with ertapenem and those treated with group 2 carbapenems, with mortality rates of 6% and 18%, respectively. nih.gov
Activity Against Penicillin-Resistant Streptococcus pneumoniae
Ertapenem exhibits notable activity against strains of Streptococcus pneumoniae that are resistant to penicillin. oup.comasm.org It is active against both penicillin-susceptible (MIC ≤ 0.06 mg/L) and penicillin-non-susceptible (MIC ≥ 0.12 mg/L) Streptococcus pneumoniae. oup.comnih.gov In one study, ertapenem was active against 100% of penicillin-susceptible and -intermediate S. pneumoniae and 60% of penicillin-resistant strains. oup.com
In an in vitro pharmacodynamic model, ertapenem demonstrated bactericidal activity against both penicillin-susceptible and penicillin-non-susceptible S. pneumoniae. nih.gov Specifically, an ertapenem time above MIC (T>MIC) of ≥ 80% (for ertapenem MICs ≤ 0.5 mg/L) resulted in the complete eradication of the bacteria with no regrowth over a 48-hour period. oup.comnih.gov However, at a T>MIC of ≤ 63% (for ertapenem MICs ≥ 1 mg/L), regrowth was observed at 24 and 48 hours. oup.comnih.gov
A study of respiratory pathogens from 12 Asian countries found a 1.2% resistance rate to ertapenem in 602 isolates of Streptococcus pneumoniae. nih.gov The drug was also highly active against penicillin-, ciprofloxacin-, erythromycin-, and multidrug-resistant pneumococcal isolates, with resistance rates of 3.5%, 2.7%, 1.9%, and 2.7%, respectively. nih.gov
Limitations in Coverage Against Non-Fermentative Gram-Negative Bacilli
A significant limitation of ertapenem's antimicrobial spectrum is its reduced activity against non-fermentative Gram-negative bacilli, such as Pseudomonas aeruginosa and Acinetobacter species. oup.comasm.orgnih.govresearchgate.netoup.com This characteristic distinguishes it from other carbapenems like imipenem and meropenem (B701). oup.comoup.com
The MICs of ertapenem for P. aeruginosa isolates typically range from 2–16 mg/L, whereas meropenem and imipenem have MICs of 0.25–0.5 mg/L and 1–2 mg/L, respectively. oup.com Similarly, against Acinetobacter spp., ertapenem MICs are generally greater than 4 mg/L. oup.com Ertapenem also lacks activity against Stenotrophomonas maltophilia and has marginal activity against Burkholderia cepacia. oup.com This limited activity makes ertapenem more suitable for community-acquired infections rather than those acquired in a hospital setting where non-fermentative bacilli are more common. oup.com
Mechanisms of Stability Against Beta-Lactamases
Ertapenem's chemical structure, specifically the presence of a 1-beta-methyl group, confers stability against hydrolysis by a wide variety of beta-lactamases. proteopedia.org This stability is a crucial factor in its efficacy against many resistant bacterial strains.
Stability Against Penicillinases and Cephalosporinases
Ertapenem is stable against hydrolysis by most classes of beta-lactamases, including penicillinases and cephalosporinases. medicinenet.compediatriconcall.comglobalrph.comeuropa.euproteopedia.org This stability allows it to maintain its activity against bacteria that produce these enzymes, which are common mechanisms of resistance to penicillin and cephalosporin (B10832234) antibiotics.
Stability Against Extended-Spectrum Beta-Lactamases (ESBLs)
Ertapenem is notably stable against hydrolysis by extended-spectrum beta-lactamases (ESBLs). pediatriconcall.comeuropa.euoup.comnih.govoup.com This makes it a valuable agent for treating infections caused by ESBL-producing Enterobacteriaceae. oup.comasm.orgnih.gov While ertapenem is generally active against ESBL-producing organisms, some studies suggest it may be slightly less stable than imipenem and meropenem in the presence of these enzymes. nih.gov However, inoculum effect studies have shown that significant lability in the presence of ESBLs can be discounted. nih.gov
The following table summarizes the in vitro activity of ertapenem against ESBL-producing Klebsiella pneumoniae.
| Antibiotic | MIC at which 90% of isolates were inhibited (μg/ml) |
| Ertapenem | 0.06 |
| Imipenem | 0.5 |
| Cefepime (B1668827) | 16 |
| Ceftazidime | >128 |
| Piperacillin-tazobactam (B1260346) | >128 |
| Data from nih.gov |
Stability Against AmpC Beta-Lactamases
The following table displays the MICs of ertapenem against AmpC-derepressed mutant Enterobacteriaceae.
| Organism | MIC (μg/ml) |
| Enterobacter cloacae | 0.015 - 0.5 |
| Citrobacter freundii | 0.015 - 0.5 |
| Data from nih.gov |
Susceptibility to Metallo-Beta-Lactamase Hydrolysis
Ertapenem, like other carbapenems, is generally stable against hydrolysis by many common beta-lactamases, including penicillinases, cephalosporinases, and extended-spectrum beta-lactamases (ESBLs). researchgate.net However, its effectiveness is significantly compromised by a specific class of enzymes known as metallo-beta-lactamases (MBLs). researchgate.net MBLs are zinc-dependent enzymes that can hydrolyze a broad range of beta-lactam antibiotics, including carbapenems. wikipedia.org
Resistance to ertapenem mediated by MBLs is a growing clinical concern. Research has shown that bacteria producing these enzymes exhibit significantly increased minimum inhibitory concentrations (MICs) for ertapenem, rendering the antibiotic ineffective. For instance, the MBL IMP-1 has been shown to confer substantial resistance to ertapenem. In one study, a porin-deficient Klebsiella pneumoniae strain producing IMP-1 demonstrated an ertapenem MIC of 128 μg/ml. tandfonline.com Similarly, the presence of the VIM-2 metallo-beta-lactamase in a porin-deficient K. pneumoniae strain resulted in an elevated ertapenem MIC of 64 μg/ml. tandfonline.com
The emergence of New Delhi metallo-beta-lactamase (NDM) producing Enterobacteriaceae also poses a significant challenge to ertapenem therapy. nih.gov Studies have identified NDM-1 as a key gene responsible for resistance to carbapenems, including ertapenem, in clinical isolates of K. pneumoniae. researchgate.net It is noteworthy that ertapenem is considered the most susceptible among carbapenems to hydrolysis by various advanced beta-lactamases, including many carbapenemases. nih.gov
The combination of MBL production with other resistance mechanisms, such as porin loss or impermeability, can lead to high-level resistance. tandfonline.comeuropa.eu This multifactorial resistance underscores the clinical challenge posed by MBL-producing organisms.
Table 1: Impact of Metallo-Beta-Lactamases on Ertapenem MICs
| Bacterial Strain | Metallo-Beta-Lactamase | Additional Resistance Factors | Ertapenem MIC (μg/ml) |
|---|---|---|---|
| Klebsiella pneumoniae | IMP-1 | Porin-deficient | 128 |
| Klebsiella pneumoniae | VIM-2 | Porin-deficient | 64 |
| Serratia marcescens | SME-1 | - | 2 |
Exploration of Alternative Mechanisms of Action
One area of investigation is the potential for immunomodulatory effects. In the treatment of hidradenitis suppurativa, the efficacy of ertapenem is thought to be related not only to its broad-spectrum antibacterial activity but also to immunomodulatory effects that are not yet well defined. tandfonline.comtandfonline.com Further supporting this hypothesis, a study on methicillin-susceptible Staphylococcus aureus (MSSA) bacteremia found that the combination of cefazolin (B47455) and ertapenem stimulated a significant release of interleukin-1β (IL-1β) from peripheral blood monocytes, even in the absence of bacteria. nih.gov This suggests that ertapenem may have a role in modulating the host immune response, which could contribute to bacterial clearance. nih.gov
Another potential alternative mechanism is the anti-adhesive effect of the antibiotic. Adhesion to host cells is a critical first step in bacterial colonization and is considered an important virulence factor. Some antibiotics can exhibit anti-adhesive properties by inhibiting the expression of adhesion molecules on the bacterial surface or by causing modifications in bacterial protein expression. journalagent.com Research in a rat model of sepsis indicated that peritoneal lavage with ertapenem was effective in preventing intra-abdominal adhesions, suggesting a potential local effect beyond systemic bactericidal activity. journalagent.com
It is important to emphasize that these alternative mechanisms are not fully elucidated and are considered secondary to the primary mechanism of inhibiting cell wall synthesis. The predominant antibacterial effect of ertapenem remains its ability to disrupt peptidoglycan synthesis, leading to bacterial cell lysis. wikipedia.org
Mechanisms of Bacterial Resistance to Ertapenem Sodium
Characterization of Resistance Mechanisms in Gram-Negative Bacilli
The development of resistance to ertapenem (B1671056) in Gram-negative bacteria is a complex process. It often arises from the interplay of several factors, including the production of β-lactamase enzymes that can hydrolyze the antibiotic, coupled with decreased permeability of the outer membrane. elsevier.es
A primary strategy employed by Gram-negative bacteria to resist ertapenem is to limit its intracellular concentration. This is achieved by either reducing the influx of the antibiotic into the cell or by actively pumping it out. openmicrobiologyjournal.com
The outer membrane of Gram-negative bacteria serves as a selective barrier. nih.gov Hydrophilic antibiotics like ertapenem primarily enter the bacterial cell through water-filled channels formed by proteins called porins. nih.govacs.org A reduction in the number or function of these porins can significantly decrease the influx of ertapenem, thereby contributing to resistance.
Simultaneously, bacteria can employ efflux pumps to actively expel ertapenem from the cell. mdpi.com These pumps are protein complexes that span the bacterial cell envelope and function to remove toxic substances, including antibiotics. openmicrobiologyjournal.com Overexpression of these efflux pumps can lead to a significant reduction in the intracellular concentration of ertapenem, rendering the antibiotic less effective.
Outer membrane proteins (OMPs), particularly porins, are crucial for the permeation of ertapenem across the outer membrane of Gram-negative bacteria. nih.govmdpi.com In Klebsiella pneumoniae, the two major porins involved in carbapenem (B1253116) uptake are OmpK35 and OmpK36. nih.gov Similarly, in Enterobacter cloacae, OmpF and OmpD are the key porins. nih.gov
Reduced expression or loss of these porins is a common mechanism of ertapenem resistance. nih.govasm.org Studies have shown that mutations or deletions in the genes encoding these porins, such as ompK35 and ompK36 in K. pneumoniae, lead to decreased permeability and consequently, increased resistance to ertapenem. asm.orgresearchgate.net In some cases, the loss of a single porin may be sufficient to confer resistance, particularly when combined with other resistance mechanisms like the production of β-lactamases. asm.org
The structural characteristics of porins, including the size of the channel and the electrostatic potential within it, influence the passage of antibiotics. Alterations in these properties can hinder the diffusion of ertapenem into the periplasmic space where its targets are located.
Efflux pumps are a significant contributor to ertapenem resistance in Gram-negative bacilli. asm.org The AcrAB-TolC efflux system is one of the most well-characterized pumps and is known to be involved in resistance to a wide range of antibiotics, including carbapenems. oup.com
Overexpression of efflux pump components can lead to increased expulsion of ertapenem from the cell. asm.org In some instances, the use of an efflux pump inhibitor has been shown to decrease the minimum inhibitory concentrations (MICs) of ertapenem, confirming the role of efflux in resistance. nih.govasm.orgnih.gov While ertapenem is not always considered a primary substrate for all efflux pumps, its resistance can be influenced by the presence and activity of these systems, especially in conjunction with reduced outer membrane permeability. nih.gov Some research suggests the involvement of yet-unidentified efflux pumps in ertapenem resistance. nih.gov
Role of Outer Membrane Proteins (OMPs) in Ertapenem Permeability
Molecular Determinants of Ertapenem Resistance
The molecular basis of ertapenem resistance is often rooted in specific genetic alterations that lead to the phenotypic resistance mechanisms described above. These can include mutations in regulatory genes that control the expression of porins and efflux pumps, as well as the acquisition of genes encoding antibiotic-inactivating enzymes.
Mutations in regulatory genes can have a profound impact on ertapenem susceptibility. A notable example is the ramR gene, which encodes a transcriptional repressor of the ramA gene. frontiersin.orgnih.gov RamA, in turn, is a transcriptional activator that upregulates the expression of the AcrAB-TolC efflux pump and downregulates the production of the OmpK35 porin. oup.comresearchgate.net
Studies have identified mutations in ramR, including premature stop codons, in ertapenem-resistant strains of K. pneumoniae. frontiersin.orgnih.gov These mutations lead to the derepression of ramA, resulting in its overexpression. nih.gov The subsequent increase in AcrAB-TolC expression and decrease in OmpK35 levels contribute significantly to ertapenem resistance. researchgate.netnih.gov Complementation of these mutant strains with a functional copy of ramR has been shown to restore susceptibility to ertapenem, confirming the role of this genetic mutation. frontiersin.orgnih.govnih.gov
Table 1: Impact of ramR Complementation on Ertapenem MIC in K. pneumoniae
| Strain | ramR Status | Ertapenem MIC (mg/L) | Reference |
|---|---|---|---|
| KP20 | Termination Mutation | 64 | researchgate.netnih.gov |
A crucial aspect of ertapenem resistance is the synergistic effect of enzymatic degradation and reduced permeability. jidc.org Many ertapenem-resistant isolates of Gram-negative bacteria, particularly K. pneumoniae and E. cloacae, produce extended-spectrum β-lactamases (ESBLs) or AmpC β-lactamases. nih.govasm.orgresearchgate.net
While these enzymes may only have weak hydrolytic activity against ertapenem on their own, their presence becomes clinically significant when combined with porin loss. researchgate.netnih.gov The reduced influx of ertapenem due to porin alterations allows the β-lactamase enzymes more time to effectively hydrolyze the antibiotic before it reaches its PBP targets. jidc.org This combination of mechanisms can lead to high-level resistance to ertapenem, while susceptibility to other carbapenems like imipenem (B608078) and meropenem (B701) may be less affected. asm.orgnih.gov
Numerous studies have documented the co-occurrence of ESBL or AmpC production with mutations or deletions in ompK35 and/or ompK36 in ertapenem-resistant clinical isolates. nih.govasm.orgresearchgate.net This highlights the importance of considering multiple resistance mechanisms when evaluating ertapenem susceptibility and selecting appropriate therapeutic strategies.
Phenotypic Manifestations of Ertapenem Resistance
Inoculum Effect Studies
The inoculum effect is a phenomenon where the minimum inhibitory concentration (MIC) of an antibiotic increases significantly with a higher initial bacterial density. asm.org Studies investigating the inoculum effect of ertapenem have yielded variable results, suggesting that its occurrence may be dependent on the specific bacterial species and strain.
In one study involving ESBL-producing Klebsiella pneumoniae, a notable inoculum effect was observed for ertapenem. asm.org When the inoculum size was increased, the MIC50 of ertapenem rose from 0.5 to 8 µg/ml as measured by Etest, and from 2 to 32 µg/ml by agar (B569324) dilution. asm.org This suggests that at the site of a dense infection, the efficacy of ertapenem could be diminished.
Conversely, another study evaluating the in vitro activity of ertapenem against Enterobacteriaceae isolates resistant to extended-spectrum cephalosporins found no significant inoculum effect. nih.gov In this research, a 100-fold increase in the inoculum size did not alter the susceptibility of the isolates to ertapenem, while the susceptibility to cefepime (B1668827) and piperacillin/tazobactam decreased markedly. nih.gov
Further research into the inoculum effect with ertapenem has been conducted in the context of combination therapy. For instance, in studies with methicillin-susceptible Staphylococcus aureus (MSSA), no inoculum effect was observed for ertapenem, whereas it was noted for cefazolin (B47455). ucsd.edureliasmedia.com
These contrasting findings highlight the complexity of the inoculum effect and its potential clinical implications, which may vary depending on the infecting organism and the site of infection.
Prevalence and Trends of Resistance in Clinical Isolates
The prevalence of ertapenem resistance among clinical isolates, particularly within the Enterobacteriaceae family, has shown a concerning upward trend globally, although rates can vary significantly by geographical location.
In a multicenter study in Israel, ertapenem non-susceptibility was found in 3.77% of extended-spectrum β-lactamase (ESBL)-producing K. pneumoniae isolates. asm.org A study in Taiwan reported a higher prevalence of ertapenem resistance in Enterobacter cloacae at 14.9%. nih.gov Data from the Study for Monitoring Antimicrobial Resistance Trends (SMART) program indicated that in China, the susceptibility of E. cloacae to ertapenem decreased from 100% in 2002 to 89.7% in 2009. nih.gov However, across the broader Asia-Pacific region, the susceptibility rate was higher, at 96% in 2009. nih.gov
A more recent study in China, conducted between 2018 and 2021, found that 18.8% of carbapenem-resistant Enterobacterales (CRE) strains were resistant only to ertapenem among the carbapenems. tandfonline.com In the United States, a study analyzing E. coli from intra-abdominal infections between 2009 and 2013 found that only 0.3% of isolates were non-susceptible to ertapenem, with no evidence of an increasing trend during that period. asm.org
A study focusing on intra-abdominal infections in the Asia-Pacific region from 2008 to 2014 found that 30.9% of Enterobacteriaceae isolates with β-lactamase-encoding alleles were non-susceptible to ertapenem. dovepress.com The prevalence of ertapenem non-susceptibility was highest in Enterobacter species (77.4%) and K. pneumoniae (40.9%). dovepress.com
These data underscore the dynamic and evolving nature of ertapenem resistance, emphasizing the need for continuous surveillance to inform clinical practice and infection control measures.
Epidemiological Investigations of Ertapenem-Resistant Strains
Epidemiological studies have been crucial in understanding the spread of ertapenem-resistant bacteria, often revealing the dissemination of specific clonal lineages within healthcare settings and across geographical regions.
Investigations into outbreaks of ertapenem-resistant Klebsiella pneumoniae have identified the role of specific sequence types (STs). For example, an outbreak in a Greek hospital was caused by a CTX-M-15-producing K. pneumoniae belonging to ST101. asm.org This particular clone exhibited ertapenem resistance due to a combination of the ESBL and a disruption in the ompK35 gene, along with a variant of the OMPK36 porin. asm.org
Another significant clone that has been implicated in the spread of carbapenem resistance, including to ertapenem, is the ST258 lineage of K. pneumoniae. researchgate.net While often associated with the production of K. pneumoniae carbapenemase (KPC), ertapenem resistance in ST258 can also be mediated by other mechanisms, such as porin loss. researchgate.net
Molecular epidemiology studies have demonstrated that ertapenem-resistant isolates are often multiclonal, as was the case in a multicenter Israeli study where resistant K. pneumoniae belonged to 12 different genetic clones. asm.org This suggests that resistance can arise independently in various genetic backgrounds rather than being solely the result of the spread of a single successful clone.
In a Taiwanese hospital, pulsed-field gel electrophoresis (PFGE) analysis of ertapenem-resistant Enterobacter cloacae isolates also revealed clonal diversity, indicating that the emergence of resistance was not due to a single outbreak strain. nih.gov These findings highlight the complex epidemiology of ertapenem resistance, which can be driven by both the clonal expansion of successful resistant strains and the independent acquisition of resistance mechanisms in diverse bacterial populations.
Strategies for Overcoming Ertapenem Resistance
Addressing the challenge of ertapenem resistance requires a multi-pronged approach, encompassing the development of new therapeutic agents and the innovative use of existing ones.
One of the primary strategies is the use of combination therapy . For instance, the combination of cefazolin and ertapenem has shown promise as a salvage therapy for persistent methicillin-susceptible Staphylococcus aureus (MSSA) bacteremia. ucsd.edureliasmedia.comresearchgate.net While ertapenem alone has limited activity against MSSA, its combination with cefazolin has demonstrated synergistic effects in some cases and has been clinically successful in clearing refractory infections. ucsd.edureliasmedia.comresearchgate.net
The development of novel β-lactamase inhibitors is another critical avenue. New combinations, such as ceftazidime-avibactam, meropenem-vaborbactam, and imipenem-relebactam, have been introduced to combat carbapenem-resistant Enterobacterales (CRE). mdpi.com These agents can restore the activity of the β-lactam antibiotic against strains that produce certain types of β-lactamases, including some carbapenemases.
New antibiotics with novel mechanisms of action are also being explored. Cefiderocol, a siderophore cephalosporin (B10832234), utilizes the bacterium's iron transport systems to enter the cell, allowing it to bypass resistance mechanisms like porin loss. frontiersin.orgmicropspbgmu.ru Other newer agents like eravacycline (B3026998) and plazomicin (B589178) also offer potential treatment options for infections caused by ertapenem-resistant organisms. mdpi.com
Alternative and non-conventional therapies are also under investigation. These include:
Phage therapy , which uses bacteriophages to specifically target and lyse bacteria. frontiersin.org
The use of antimicrobial peptides and essential oils . frontiersin.org
Targeting plasmid transfer to prevent the spread of resistance genes. mdpi.com
Furthermore, optimizing the use of existing antibiotics through a better understanding of their pharmacokinetics and pharmacodynamics, as well as implementing robust infection control measures to prevent the spread of resistant strains, are fundamental components of a comprehensive strategy to combat ertapenem resistance. plos.org
Pharmacokinetic Pk and Pharmacodynamic Pd Research of Ertapenem Sodium
Pharmacokinetic Characterization of Ertapenem (B1671056) Sodium
The pharmacokinetic profile of ertapenem sodium is distinguished by several key features, including its high degree of plasma protein binding, specific clearance and excretion pathways, and its behavior concerning dose proportionality and accumulation.
Plasma Protein Binding Dynamics and Concentration-Dependency
Ertapenem is highly bound to human plasma proteins, primarily albumin. drugbank.comoup.com This binding is not constant but rather exhibits concentration-dependency; as the plasma concentration of ertapenem increases, the percentage of the drug that is bound to proteins decreases. drugbank.commedsafe.govt.nzmedsinfo.com.au
At plasma concentrations below 50 μg/mL, approximately 95% of ertapenem is bound to proteins. nih.goveuropa.eu This percentage decreases to about 92% at a concentration of 155 μg/mL, which is the average concentration at the end of a 1-gram intravenous infusion. europa.eu At a higher plasma concentration of 300 mcg/mL, the protein binding drops to approximately 85%. drugbank.commedsafe.govt.nz This saturable binding means that the unbound, active fraction of the drug increases disproportionately at higher doses. drugbank.com The high level of protein binding contributes to the drug's extended plasma half-life. oup.comresearchgate.net
Table 1: Concentration-Dependent Plasma Protein Binding of Ertapenem
| Plasma Concentration (mcg/mL) | Protein Binding (%) | Unbound Fraction (%) |
|---|---|---|
| < 50 | ~95 | ~5 |
| < 100 | ~95 | ~5 |
| 150 | ~92 | ~8 |
| 155 | ~92 | ~8 |
| 280 | ~85 | ~15 |
| 300 | ~85 | ~15 |
Clearance Pathways and Rates
The clearance of ertapenem from the body occurs through both renal and non-renal mechanisms. The mean plasma clearance in healthy young adults is approximately 1.8 L/hour. drugbank.com In a study of patients with multidrug-resistant tuberculosis, the mean clearance was found to be 2.26 L/h per 1.73 m². ersnet.org
Renal clearance is a significant pathway, involving both glomerular filtration and net tubular secretion. drugbank.commerck.ca The mean renal clearance of unchanged ertapenem is about 12.8 mL/min, compared to a total clearance of 28.4 mL/min. drugbank.comoup.com The kidneys are responsible for approximately 80% of the total clearance of the drug. oup.com Co-administration with probenecid, which inhibits renal tubular secretion, reduces the renal clearance of ertapenem. medsinfo.com.aufda.gov
Volume of Distribution
The apparent volume of distribution at a steady state (Vdss) for ertapenem provides insight into its distribution throughout the body. In adults, the Vdss is approximately 8 liters, which corresponds to about 0.11 to 0.12 L/kg. drugbank.commedsafe.govt.nzeuropa.euresearchgate.net
The volume of distribution varies in pediatric populations. For children aged 3 months to 12 years, the Vdss is approximately 0.2 L/kg. drugbank.commedsafe.govt.nzeuropa.eu In adolescents aged 13 to 17 years, it is about 0.16 L/kg. drugbank.commedsafe.govt.nzeuropa.eu For unbound ertapenem, the volume of distribution has been estimated to be between 1.8 and 2.9 L/kg. oup.comresearchgate.net In morbidly obese patients, a population pharmacokinetic model indicated a volume of distribution at a steady state of 57.8 liters for unbound ertapenem in patients with a fat-free mass of 53 kg. asm.orgcore.ac.uk
Excretion Routes and Metabolism
Ertapenem is primarily eliminated from the body via the kidneys. medsafe.govt.nzresearchgate.net Following administration, approximately 80% of a radiolabeled dose is recovered in the urine, with an additional 10% found in the feces. drugbank.comwikipedia.org
Of the portion recovered in the urine, about 38% is excreted as unchanged ertapenem, and approximately 37% is in the form of its major metabolite. drugbank.commedsafe.govt.nz This primary metabolite is an inactive, ring-opened derivative formed through the hydrolysis of the beta-lactam ring. drugbank.comwikipedia.org This metabolic process is mediated by the enzyme dehydropeptidase-I (DHP-I), which is predominantly located in the kidneys. drugbank.com Notably, the hepatic metabolism of ertapenem is considered negligible. drugbank.commedsafe.govt.nz
Dose Proportionality and Accumulation Profiles
The pharmacokinetics of ertapenem exhibit non-linearity due to its concentration-dependent plasma protein binding. nih.gov The area under the plasma concentration-time curve (AUC) for total ertapenem increases in a less-than-dose-proportional manner over a dose range of 0.5 to 2 grams. nih.gov Conversely, the AUC for the unbound, active fraction of ertapenem increases in a greater-than-dose-proportional manner. nih.gov
Despite this, there is no significant accumulation of ertapenem in adults following multiple daily intravenous doses ranging from 0.5 to 2 grams or daily intramuscular doses of 1 gram. medsafe.govt.nzmedsinfo.com.aueuropa.eu The mean plasma half-life is approximately four hours in healthy young adults and adolescents. drugbank.commedsafe.govt.nz
Population Pharmacokinetics of Ertapenem Sodium
Population pharmacokinetic models have been developed to characterize the variability of ertapenem's pharmacokinetic parameters across different patient populations. These models help in understanding how factors like age, sex, and disease states influence the drug's behavior.
In healthy young adults, the mean plasma half-life is about 4 hours. drugbank.com Studies have shown slight differences between sexes, with women exhibiting a modestly shorter half-life (average of 3.6 hours) compared to men (average of 4.4 hours), though these differences are not considered clinically significant. oup.com
In pediatric patients, the pharmacokinetics differ more substantially. For children aged 3 to 12 years, the mean plasma half-life is shorter, at approximately 2.5 hours. drugbank.commedsafe.govt.nz The plasma clearance in this age group is about twice as high as in adults. medsafe.govt.nz In adolescents (13 to 17 years), the pharmacokinetic parameters are generally comparable to those observed in healthy young adults. medsafe.govt.nz
Population pharmacokinetic analyses in specific patient groups, such as those with multidrug-resistant tuberculosis, have shown a mean clearance of 2.26 L/h per 1.73 m² and a mean volume of distribution of 8.79 L. ersnet.org In critically ill patients with sepsis, a two-compartment model described the pharmacokinetics, with a total clearance of 15.40 L/h and central and peripheral volumes of distribution of 49 L and 91.90 L, respectively. academicjournals.org
A study in morbidly obese female patients undergoing surgery developed a population pharmacokinetic model that included two disposition compartments. asm.orgcore.ac.uk For unbound ertapenem, the total clearance was 12.3 liters/h, and the volume of distribution at a steady state was 57.8 liters for a patient with a standard fat-free mass of 53 kg. asm.orgcore.ac.uk
PK in Pediatric Patient Populations
The pharmacokinetic profile of ertapenem in pediatric patients shows notable differences compared to adults, primarily characterized by higher clearance rates. Studies have indicated that the plasma clearance of ertapenem, when adjusted for body weight, is approximately two-fold higher in children aged 3 months to 12 years than in adults. fda.gov This increased clearance necessitates different dosing strategies for this age group to achieve therapeutic drug concentrations. researchgate.net
The apparent volume of distribution at steady state (Vss) is also distinct in pediatric populations. In children aged 3 months to 12 years, the Vss is approximately 0.2 L/kg, and for adolescents aged 13 to 17 years, it is around 0.16 L/kg. drugbank.com Both are higher than the approximate 0.12 L/kg observed in adults. fda.govdrugbank.com This larger volume of distribution in younger children contributes to the altered pharmacokinetic profile. fda.gov
The elimination half-life of ertapenem varies with age in the pediatric population, ranging from approximately 2.5 hours in children aged 3 to 12 years to about 4 hours in adolescents, the latter being similar to that in healthy young adults. drugbank.commedsafe.govt.nz Research has shown that a single daily dosing regimen, as used in adults, might not be sufficient for children under 12. Some studies revealed that in a portion of children aged 3 months to 12 years, plasma concentrations at 12 hours post-dose fell below the desired target of 2 µg/mL. fda.gov A physiologically based pharmacokinetic (PBPK) model was developed to simulate ertapenem's disposition and predict exposure in children with renal impairment. nih.gov
Table 1: Mean Pharmacokinetic Parameters of Unbound Ertapenem in Pediatric Patients
| Age Group | Dose | Ceoi (µg/mL) (SD) | C12hr (µg/mL) (SD) | AUC0-12 (µg.h/mL) (SD) | t1/2 (h) (SD) |
|---|---|---|---|---|---|
| 3-23 months | 20 mg/kg | 20.3 (6.9) | 1.3 (0.6) | 59.3 (16.7) | 2.1 (0.5) |
| 2-12 years | 20 mg/kg | 26.0 (10.9) | 1.8 (1.0) | 82.5 (32.2) | 2.3 (0.3) |
| 13-17 years | 20 mg/kg | 18.0 (4.0) | 1.4 (0.5) | 68.3 (16.2) | 3.3 (0.5) |
| 3-23 months | 40 mg/kg | 34.0 (9.1) | 2.5 (1.1) | 114.2 (28.9) | 2.3 (0.3) |
| 2-12 years | 40 mg/kg | 38.6 (10.1) | 2.8 (1.2) | 134.8 (34.0) | 2.4 (0.4) |
| 13-17 years | 40 mg/kg | 33.7 (10.6) | 3.0 (1.4) | 148.5 (50.5) | 3.2 (0.6) |
Data sourced from FDA reports. Note: The mean and (SD) values are based on a small number of patients and should be interpreted with caution. fda.gov
PK in Elderly Patient Populations
In elderly individuals (65 years of age and older), the pharmacokinetics of ertapenem are altered, primarily due to the natural decline in renal function associated with age. oup.com Clinical studies comparing elderly subjects to younger adults have demonstrated that plasma concentrations of ertapenem are generally higher and the half-life is longer in the elderly. nih.govnih.gov
Following a 1-gram intravenous dose, the mean area under the concentration-time curve from time zero to infinity (AUC0-∞) for total ertapenem was found to be 39% higher in elderly subjects than in their younger counterparts. nih.govnih.govresearchgate.net The difference was even more pronounced for the unbound, pharmacologically active fraction of the drug, with the mean AUC0-∞ being 71% higher in the elderly. nih.govnih.govresearchgate.net This is partly because the unbound fraction of ertapenem is generally greater in the elderly (approximately 5% to 11%) compared to young adults (approximately 5% to 8%). nih.govnih.gov
The terminal half-life of ertapenem is extended in the elderly, with a mean of about 5.1 hours compared to 3.8 hours in young adults. nih.govresearchgate.net This is consistent with a slower renal clearance of the drug in the older population. nih.govresearchgate.net Despite these pharmacokinetic differences, ertapenem does not accumulate with multiple once-daily doses in elderly patients. nih.govnih.gov The observed changes are not considered clinically significant enough to warrant a dose adjustment based on age alone. oup.comnih.govnih.gov
Table 2: Comparison of Geometric Mean Pharmacokinetic Parameters of Total Ertapenem in Elderly vs. Young Adults (1 g IV Dose)
| Parameter | Elderly Subjects (≥65 years) | Young Adults |
|---|---|---|
| AUC0-∞ (µg·h/mL) | 759 | 545 |
| Terminal t1/2 (h) | 5.1 | 3.8 |
| Renal Clearance (mL/min) | 14.8 | 21.2 |
Data adapted from studies on healthy elderly subjects. nih.govresearchgate.net
Impact of Renal Impairment on Ertapenem Pharmacokinetics
Ertapenem is primarily eliminated by the kidneys, meaning that renal impairment significantly alters its pharmacokinetic profile. medsafe.govt.nz As renal function declines, the elimination of ertapenem slows, leading to increased drug exposure.
Studies have shown that the area under the plasma concentration-time curve (AUC) for both total and unbound ertapenem increases as creatinine (B1669602) clearance (CrCl) decreases. oup.comoup.com In patients with mild renal impairment (CrCl 60-90 mL/min/1.73 m²), the AUC is similar to that in healthy individuals. medsafe.govt.nzeuropa.eu However, in patients with advanced (CrCl 10–30 mL/min/1.73 m²) and end-stage renal disease (CrCl <10 mL/min/1.73 m²), the AUC for total ertapenem can be approximately two-fold higher than in subjects with normal renal function. oup.com The impact on the unbound drug's AUC is modestly larger. oup.com
Hemodialysis can remove a significant portion of ertapenem from the body. Approximately 30% of a dose can be recovered in the dialysate following a 4-hour hemodialysis session. medsafe.govt.nzoup.com This necessitates dosage adjustments for patients with severe renal impairment and those on hemodialysis to prevent potential toxicity from drug accumulation. medscape.comuic.edu Patients with renal impairment are also at a higher risk of developing ertapenem-induced encephalopathy. europa.eu
Table 3: Effect of Renal Impairment on Total Ertapenem AUC
| Renal Function | Approximate Increase in AUC vs. Healthy Subjects |
|---|---|
| Mild Impairment | Similar |
| Moderate Impairment | ~1.5-fold |
| Advanced Impairment | ~2.6-fold |
| End-Stage Renal Disease | ~2.9-fold |
Data derived from pharmacokinetic studies in patients with varying degrees of renal insufficiency. oup.com
Impact of Hepatic Impairment on Ertapenem Pharmacokinetics
The formal pharmacokinetic properties of ertapenem have not been established in patients with hepatic insufficiency. fda.govmedsafe.govt.nzeuropa.eudrugs.com However, ertapenem is not believed to undergo significant hepatic metabolism. drugs.com In vitro studies using human liver microsomes have shown that ertapenem does not inhibit metabolism mediated by the six major cytochrome P450 (CYP) isoforms (1A2, 2C9, 2C19, 2D6, 2E1, and 3A4). medsafe.govt.nz Furthermore, only about 10% of an administered dose is recovered in the feces, suggesting limited biliary excretion. oup.com
Given the minimal role of the liver in ertapenem's elimination, hepatic impairment is not expected to significantly affect its pharmacokinetics. medsafe.govt.nzeuropa.eu Consequently, no dosage adjustments are recommended for patients with impaired hepatic function. medsafe.govt.nzeuropa.eudrugs.com In clinical trials, the incidence of adverse events in patients with mild-to-moderate liver impairment was similar between those treated with ertapenem and those receiving comparator drugs. fda.govdrugs.com
Pharmacodynamic Modeling and Efficacy Prediction
Time Above Minimum Inhibitory Concentration (T>MIC) as a PD Index
Similar to other beta-lactam antibiotics, the pharmacodynamic (PD) parameter that best correlates with the efficacy of ertapenem is the percentage of the dosing interval during which the concentration of the free (unbound) drug remains above the Minimum Inhibitory Concentration (MIC) of the target pathogen (%fT>MIC). drugbank.comoup.comresearchgate.net This time-dependent bactericidal activity is a hallmark of the carbapenem (B1253116) class. drugbank.com
For carbapenems, a %fT>MIC of 30% to 40% of the dosing interval is generally considered necessary for efficacy. oup.comnih.govasm.org More specifically, data from murine infection models suggest that a %fT>MIC of approximately 20% is required for a bacteriostatic (inhibiting bacterial growth) effect, while a target of 33-40% is associated with bactericidal (killing bacteria) activity and near-maximal effect. researchgate.netacademicjournals.org Simulations have shown that for susceptible organisms, ertapenem concentrations should remain above the MIC for a significant portion of the 24-hour dosing interval. oup.comnih.gov One study noted that for an adequate response, free ertapenem plasma concentrations should exceed the MIC90 of 2 mg/L for at least 6 hours, which corresponds to 25% of the dosing interval. oup.com
Correlation of PK/PD Parameters with Clinical and Microbiological Outcomes
The attainment of specific PK/PD targets, particularly the %fT>MIC, has been linked to successful clinical and microbiological outcomes in patients treated with ertapenem. The principle is that maintaining an adequate duration of exposure to the antibiotic above the pathogen's MIC is crucial for bacterial eradication and clinical resolution of infection.
Pharmacokinetic-pharmacodynamic target attainment analyses are used to evaluate and predict the effectiveness of dosing regimens. researchgate.net For example, simulations for hospital-acquired and ventilator-associated bacterial pneumonia showed high probabilities of achieving a %T>MIC target of 35% against common Enterobacteriaceae pathogens like Escherichia coli and Serratia marcescens. researchgate.net Such modeling helps in optimizing dosing strategies to maximize the probability of therapeutic success and positive clinical and microbiological responses. academicjournals.org
Table 4: Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
|---|---|
| Ertapenem sodium | 150610 |
| Ertapenem | 6917861 |
| Probenecid | 4911 |
| Digoxin | 2724385 |
| Vinblastine | 5693 |
| Valproic acid | 3121 |
| Sodium valproate | 1031521 |
| Cefepime (B1668827) | 5479537 |
| Ceftazidime | 5479529 |
| Meropenem (B701) | 441130 |
| Imipenem (B608078) | 104838 |
| Cilastatin | 5280338 |
| Penicillin | 5904 |
| Vaborbactam | 46917652 |
Clinical Efficacy and Comparative Studies of Ertapenem Sodium
Efficacy in Complicated Intra-Abdominal Infections
Ertapenem (B1671056) has demonstrated significant efficacy in the treatment of complicated intra-abdominal infections (cIAIs), which often involve a mix of aerobic and anaerobic pathogens. researchgate.netcda-amc.ca In a meta-analysis of randomized controlled trials, ertapenem was found to be as effective and safe as other recommended antimicrobial regimens for cIAIs, particularly those of mild-to-moderate severity. nih.govnih.gov
In a large, double-blind, randomized phase III trial, the clinical success rate for ertapenem in treating a range of intra-abdominal infections was found to be equivalent to that of piperacillin/tazobactam. nih.gov Specifically, for the modified intent-to-treat groups, 79.3% of patients treated with ertapenem were cured, compared to 76.2% of those treated with piperacillin/tazobactam. nih.gov In the microbiologically evaluable population, the cure rate for ertapenem was 86.7%, while for piperacillin/tazobactam it was 81.2%. nih.gov
Another randomized, open-label trial comparing ertapenem to piperacillin-tazobactam (B1260346) for community-acquired intra-abdominal infections requiring surgery showed favorable clinical response rates of 90% for ertapenem and 94% for piperacillin/tazobactam recipients. droracle.airesearchgate.net A meta-analysis of four studies involving over 1400 patients with mild to moderate intra-abdominal infections found no significant difference in clinical effectiveness between ertapenem and piperacillin/tazobactam. umsha.ac.ir
Furthermore, a pooled analysis of seven clinical trials revealed a clinical cure rate of 85.1% for ertapenem in patients with intra-abdominal infections, compared to 79.9% for piperacillin–tazobactam. oup.comnih.gov Even in cases where Enterococcus faecalis was isolated, a pathogen against which ertapenem has limited activity, studies have shown no significant difference in clinical outcomes for patients with complicated intra-abdominal infections treated with ertapenem versus piperacillin/tazobactam. oup.com
Table 1: Clinical Efficacy of Ertapenem in Complicated Intra-Abdominal Infections
| Comparator | Ertapenem Clinical Success Rate | Comparator Clinical Success Rate | Study Population | Reference |
|---|---|---|---|---|
| Piperacillin/tazobactam | 79.3% | 76.2% | Modified Intent-to-Treat | nih.gov |
| Piperacillin/tazobactam | 86.7% | 81.2% | Microbiologically Evaluable | nih.gov |
| Piperacillin/tazobactam | 90% | 94% | Community-Acquired, Requiring Surgery | droracle.airesearchgate.net |
| Piperacillin–tazobactam | 85.1% | 79.9% | Pooled Analysis | oup.comnih.gov |
Efficacy in Complicated Skin and Soft Tissue Infections
Ertapenem has proven to be an effective treatment for complicated skin and soft tissue infections (cSSTIs), including deep soft tissue abscesses and infections in diabetic patients. oup.com These infections are often polymicrobial, involving both aerobic and anaerobic bacteria. oup.com
In a prospective, randomized, double-blind multicenter study comparing ertapenem to piperacillin-tazobactam for cSSTIs, the cure rates were comparable between the two treatment groups. oup.com Among clinically evaluable patients, the cure rate for those with severe infections was 80.0% in the ertapenem group and 71.0% in the piperacillin-tazobactam group. oup.com For patients with deep abscesses, the cure rates were 90.0% for ertapenem and 95.0% for piperacillin-tazobactam. oup.com
A pooled analysis of data from seven clinical trials also demonstrated the efficacy of ertapenem in these infections, with a clinical cure rate of 81% for ertapenem compared to 80% for piperacillin–tazobactam in patients with complicated skin and skin structure infections. oup.comnih.gov Another non-inferiority trial showed similar clinical success rates at the test-of-cure visit, with 83.9% for ertapenem and 85.3% for piperacillin/tazobactam.
Efficacy in Community-Acquired Pneumonia
Ertapenem is a recognized and effective treatment for community-acquired pneumonia (CAP) requiring hospitalization. oup.comnih.govjwatch.orgseq.es Multiple studies have demonstrated its equivalence to ceftriaxone (B1232239), a commonly used antibiotic for this indication. oup.comnih.govjwatch.orgcapes.gov.broup.com
A combined analysis of two large, double-blind, multicenter studies involving 866 hospitalized adults with CAP found that the cure rates for ertapenem and ceftriaxone were equivalent at 91.9% and 92.0%, respectively. capes.gov.broup.com Similarly, another study reported cure rates of 92.3% for ertapenem and 91.0% for ceftriaxone in clinically evaluable patients. nih.gov In a pooled analysis of seven trials, the clinical cure rate for ertapenem in patients with CAP was 95%, compared to 88.9% for ceftriaxone. oup.comnih.gov
Table 2: Clinical Efficacy of Ertapenem in Community-Acquired Pneumonia
| Comparator | Ertapenem Clinical Cure Rate | Comparator Clinical Cure Rate | Patient Population | Reference |
|---|---|---|---|---|
| Ceftriaxone | 91.9% | 92.0% | Hospitalized Adults | capes.gov.broup.com |
| Ceftriaxone | 92.3% | 91.0% | Clinically Evaluable | nih.gov |
| Ceftriaxone | 95% | 88.9% | Pooled Analysis | oup.comnih.gov |
| Ceftriaxone | 93.9% | 90.4% | Elderly Patients (≥65 years) | nih.gov |
Efficacy in Complicated Urinary Tract Infections and Pyelonephritis
Ertapenem has been established as a highly effective therapy for complicated urinary tract infections (cUTIs), including acute pyelonephritis. researchgate.netjwatch.orgcadrj.comnih.gov Its efficacy has been shown to be comparable to that of ceftriaxone in several clinical trials. jwatch.orgnih.gov
In a combined analysis of two prospective, double-blind, randomized studies, the microbiological response rates for ertapenem and ceftriaxone in treating cUTIs were found to be equivalent. nih.gov At the primary efficacy endpoint, 89.5% of patients treated with ertapenem had a favorable microbiological response, compared to 91.1% of those who received ceftriaxone. nih.gov Another study reported similar favorable microbiological response rates of 91.8% for ertapenem and 93.0% for ceftriaxone. jwatch.org
A pooled analysis of seven trials further supports these findings, showing a microbiological cure rate of 90.5% for ertapenem in patients with cUTI, compared to 92% for ceftriaxone. oup.comnih.gov A rapid health technology assessment also noted a higher bacterial clearance rate for ertapenem (98.71%) compared to ceftriaxone (95.45%) in complicated urinary tract infections. cadrj.com
Efficacy in Acute Pelvic Infections
Ertapenem has demonstrated equivalent efficacy to piperacillin-tazobactam in the treatment of acute pelvic infections, which include conditions such as postpartum endomyometritis and postsurgical gynecologic infections. nih.govnih.gov
A multicenter, double-blind study involving 412 women with acute pelvic infections compared ertapenem with piperacillin-tazobactam. nih.gov At the 2-4 week post-therapy follow-up, 93.9% of patients in the ertapenem group were cured, compared to 91.5% in the piperacillin-tazobactam group, establishing the equivalence of the two treatments. nih.gov A pooled analysis of seven clinical trials also showed comparable cure rates, with 86.8% for ertapenem and 94% for piperacillin-tazobactam in patients with acute pelvic infections. oup.comnih.gov
Prophylaxis of Surgical Site Infections
Ertapenem is also utilized for the prophylaxis of surgical site infections (SSIs), particularly in colorectal surgery. unc.edudovepress.comnih.gov Studies have shown its effectiveness in reducing the risk of postoperative infections.
In a prospective, double-blind, randomized study, ertapenem was found to be more effective than cefotetan (B131739) for preventing SSIs following colorectal surgery. dovepress.comnih.govjwatch.org The failure rate of prophylaxis was significantly lower in the ertapenem group compared to the cefotetan group. jwatch.org Another multicenter, randomized, double-blind study in China demonstrated that ertapenem is as effective as the combination of ceftriaxone and metronidazole (B1676534) for SSI prophylaxis in patients undergoing elective colorectal surgery. oup.comnih.gov The success rates were 90.4% for ertapenem and 90.3% for the ceftriaxone/metronidazole group. nih.gov
A retrospective analysis highlighted that single-dose ertapenem prophylaxis increased compliance with surgical antibiotic prophylaxis guidelines for elective colorectal surgeries compared to multiple-dose regimens. nih.gov
Comparative Clinical Trials of Ertapenem Sodium
Numerous clinical trials have compared ertapenem sodium to other broad-spectrum antibiotics across a range of indications, consistently demonstrating its non-inferiority and, in some cases, advantages. tandfonline.comcda-amc.ca
A meta-analysis of six randomized controlled trials involving over 3,000 patients found no significant difference in clinical success rates between ertapenem and piperacillin/tazobactam for the treatment of complicated intra-abdominal, acute pelvic, and complicated skin and skin-structure infections. essentialmeds.orgnih.gov Similarly, a meta-analysis of eight randomized controlled trials with nearly 2,900 patients showed that ertapenem had similar clinical success rates to ceftriaxone for complicated infections. essentialmeds.orgresearchgate.net
The primary advantage of ertapenem in many of these comparative studies is its once-daily dosing regimen, which can offer a significant benefit over antibiotics requiring more frequent administration. cda-amc.cajwatch.org
Table 3: Summary of Comparative Clinical Trial Outcomes for Ertapenem Sodium
| Infection Type | Comparator | Key Efficacy Finding | Reference |
|---|---|---|---|
| Complicated Intra-Abdominal Infections | Piperacillin/tazobactam | Equivalent clinical success rates. | nih.govdroracle.aiumsha.ac.ir |
| Complicated Skin & Soft Tissue Infections | Piperacillin/tazobactam | Similar clinical cure rates. | nih.govoup.com |
| Community-Acquired Pneumonia | Ceftriaxone | Equivalent clinical cure rates. | oup.comcapes.gov.broup.com |
| Complicated Urinary Tract Infections | Ceftriaxone | Equivalent microbiological response rates. | nih.govjwatch.orgnih.gov |
| Acute Pelvic Infections | Piperacillin/tazobactam | Equivalent cure rates. | nih.govnih.gov |
| Surgical Site Infection Prophylaxis | Cefotetan | Ertapenem was more effective. | dovepress.comnih.govjwatch.org |
| Surgical Site Infection Prophylaxis | Ceftriaxone/metronidazole | Ertapenem was as effective. | oup.comnih.gov |
Versus Ceftriaxone
Ertapenem has shown comparable efficacy to ceftriaxone in the treatment of several infections.
Complicated Urinary Tract Infections (cUTIs): In a combined analysis of seven randomized, double-blind studies, ertapenem was as effective as ceftriaxone for treating serious infections caused by Enterobacteriaceae, including cUTIs. oup.com Microbiological cure rates for cUTIs were 90.5% for ertapenem and 92.0% for ceftriaxone. oup.com Another multicenter, double-blind, randomized study in Korean adults with acute pyelonephritis (APN) and other cUTIs found ertapenem to be equivalent to ceftriaxone, with favorable microbiological response rates of 87.9% and 88.7%, respectively. nih.gov A similar study in adults also reported comparable favorable microbiologic response rates of 91.8% for ertapenem and 93.0% for ceftriaxone. jwatch.org
Community-Acquired Pneumonia (CAP): In two large, independent, but similarly designed clinical trials involving hospitalized adults with CAP, ertapenem demonstrated equivalent efficacy to ceftriaxone. oup.com The clinical cure rates were 91.9% for ertapenem and 92.0% for ceftriaxone. oup.com A combined analysis also showed clinical cure rates for CAP were 95% for ertapenem and 88.9% for ceftriaxone. oup.com In pediatric patients, a double-blind randomized clinical trial found ertapenem to be comparable to ceftriaxone in efficacy for treating CAP, complicated skin and soft tissue infections, and complicated UTIs. pediatriconcall.com
Complicated Intra-abdominal Infections (cIAIs): A prospective, randomized, controlled, open, multicenter trial comparing ertapenem to ceftriaxone plus metronidazole for cIAIs found ertapenem to be equivalent. bvsalud.org The clinical response was favorable in 98.6% of patients treated with ertapenem compared to 91.3% of those treated with ceftriaxone/metronidazole. bvsalud.org
Pediatric Infections: A study evaluating ertapenem versus ceftriaxone in pediatric patients with complicated UTIs, complicated skin and soft-tissue infections (cSSTIs), or CAP found ertapenem to be a viable treatment option. fda.gov
| Infection Type | Ertapenem Efficacy | Ceftriaxone Efficacy | Study Details |
|---|---|---|---|
| Complicated Urinary Tract Infections (cUTIs) | 90.5% microbiological cure rate oup.com | 92.0% microbiological cure rate oup.com | Combined analysis of 7 randomized, double-blind studies. oup.com |
| Acute Pyelonephritis (APN) and other cUTIs | 87.9% favorable microbiological response nih.gov | 88.7% favorable microbiological response nih.gov | Multicenter, double-blind, randomized study in Korean adults. nih.gov |
| Community-Acquired Pneumonia (CAP) | 91.9% clinical cure rate oup.com | 92.0% clinical cure rate oup.com | Two large, independent, similarly designed clinical trials. oup.com |
| Complicated Intra-abdominal Infections (cIAIs) | 98.6% favorable clinical response bvsalud.org | 91.3% favorable clinical response (with metronidazole) bvsalud.org | Prospective, randomized, controlled, open, multicenter trial. bvsalud.org |
Versus Piperacillin/Tazobactam
Clinical studies have established that ertapenem is as effective as piperacillin/tazobactam for treating various infections. cda-amc.ca
Complicated Skin and Skin-Structure Infections (cSSSIs): A prospective, randomized, double-blind multicenter study in adults with cSSSIs, including diabetic foot infections, found that 82.4% of patients receiving ertapenem and 84.4% of those receiving piperacillin/tazobactam were cured. oup.comresearchgate.net For diabetic foot infections specifically, clinical success rates at the 10-day follow-up were 87.4% for the ertapenem group and 82.7% for the piperacillin/tazobactam group. medscape.com
Deep Tissue Infections: In a pooled analysis of clinical trial data for deep tissue infections (intra-abdominal, pelvic, and skin), clinical cure rates were 84.8% for ertapenem and 82.9% for piperacillin/tazobactam. oup.com
Acute Pelvic Infections: A multicenter, double-blind study of women with acute pelvic infections showed cure rates of 93.9% for ertapenem and 91.5% for piperacillin/tazobactam. psu.edu
Complicated Intra-abdominal Infections (cIAIs): A study in pediatric patients with cIAIs showed an 87% clinical response rate for ertapenem compared to 73% for ticarcillin/clavulanate. nih.gov
| Infection Type | Ertapenem Efficacy | Piperacillin/Tazobactam Efficacy | Study Details |
|---|---|---|---|
| Complicated Skin and Skin-Structure Infections (cSSSIs) | 82.4% cure rate oup.comresearchgate.net | 84.4% cure rate oup.comresearchgate.net | Prospective, randomized, double-blind multicenter study in adults. oup.comresearchgate.net |
| Diabetic Foot Infections | 87.4% clinical success rate medscape.com | 82.7% clinical success rate medscape.com | 10-day follow-up assessment. medscape.com |
| Deep Tissue Infections (Intra-abdominal, Pelvic, Skin) | 84.8% clinical cure rate oup.com | 82.9% clinical cure rate oup.com | Pooled analysis of clinical trial data. oup.com |
| Acute Pelvic Infections | 93.9% cure rate psu.edu | 91.5% cure rate psu.edu | Multicenter, double-blind study in women. psu.edu |
Versus Ticarcillin/Clavulanate
Ertapenem has been compared to ticarcillin/clavulanate, particularly in pediatric populations.
Complicated Intra-abdominal and Acute Pelvic Infections: An open-label study in children aged 2 to 17 years demonstrated that ertapenem was effective for treating complicated intra-abdominal infections (cIAI) and acute pelvic infections (API). nih.gov For cIAI, the clinical response rate was 87% for ertapenem versus 73% for ticarcillin/clavulanate. nih.gov For API, both treatments achieved a 100% clinical success rate. nih.gov In a trial involving pediatric patients with cIAI, primarily perforated or complicated appendicitis, clinical success rates were 83.7% for ertapenem and 63.6% for ticarcillin/clavulanate. droracle.ai
| Infection Type | Ertapenem Efficacy | Ticarcillin/Clavulanate Efficacy | Study Details |
|---|---|---|---|
| Complicated Intra-abdominal Infections (Pediatric) | 87% clinical response rate nih.gov | 73% clinical response rate nih.gov | Open-label study in children aged 2 to 17 years. nih.gov |
| Acute Pelvic Infections (Pediatric) | 100% clinical success rate nih.gov | 100% clinical success rate nih.gov | Open-label study in children aged 2 to 17 years. nih.gov |
| Complicated Intra-abdominal Infections (Pediatric, primarily appendicitis) | 83.7% clinical success rate droracle.ai | 63.6% clinical success rate droracle.ai | Trial in pediatric patients. droracle.ai |
Versus Cefotetan
Ertapenem has demonstrated superiority over cefotetan for the prophylaxis of surgical site infections.
Prophylaxis in Elective Colorectal Surgery: In a randomized, double-blind trial, a single dose of ertapenem was more effective than a single dose of cefotetan in preventing surgical site infections following elective colorectal surgery. nih.govcapes.gov.br The prophylactic failure rate was significantly lower in the ertapenem group (40.2%) compared to the cefotetan group (50.9%) in an intent-to-treat analysis. capes.gov.brjwatch.org A per-protocol analysis showed failure rates of 28% for ertapenem and 42.8% for cefotetan. capes.gov.brjwatch.org
| Indication | Ertapenem Prophylactic Failure Rate | Cefotetan Prophylactic Failure Rate | Analysis Type | Study Details |
|---|---|---|---|---|
| Prophylaxis in Elective Colorectal Surgery | 40.2% capes.gov.brjwatch.org | 50.9% capes.gov.brjwatch.org | Intent-to-treat capes.gov.brjwatch.org | Randomized, double-blind trial. nih.govcapes.gov.br |
| Prophylaxis in Elective Colorectal Surgery | 28% capes.gov.brjwatch.org | 42.8% capes.gov.brjwatch.org | Per-protocol capes.gov.brjwatch.org |
Versus Other Carbapenems (Imipenem, Meropenem (B701), Doripenem)
While direct head-to-head comparative efficacy trials are somewhat limited, meta-analyses and retrospective studies provide insights into ertapenem's efficacy relative to other carbapenems, particularly for infections caused by ESBL-producing organisms.
Spectrum of Activity: Ertapenem has a more limited spectrum of activity compared to imipenem (B608078), meropenem, and doripenem, as it lacks activity against Pseudomonas aeruginosa and Enterococcus spp. nih.gov
ESBL-Producing Enterobacterales Infections: A meta-analysis of six studies found that ertapenem was associated with significantly lower 30-day mortality compared to other carbapenems (imipenem, meropenem, doripenem) for these infections. researchgate.net However, there were no significant differences in clinical cure or microbiological eradication rates. researchgate.net Another multicenter retrospective study suggested that the efficacy of ertapenem may be comparable to that of other carbapenems in treating ESBL-producing E. coli and K. pneumoniae bacteremia. asm.org
Complicated Urinary Tract Infections: A meta-analysis of randomized controlled trials found that newer antibiotics showed superior microbiological response compared to carbapenems (including ertapenem, imipenem-cilastatin, doripenem, and meropenem) for cUTIs, though clinical response rates were not different. ub.eduoup.com
Efficacy in Infections Caused by Extended-Spectrum Beta-Lactamase-Producing Enterobacterales
Ertapenem is considered a treatment of choice for serious infections caused by ESBL-producing Enterobacteriaceae. springermedizin.denih.gov
Bacteremia: In a study of ESBL-positive gram-negative bacteremia, ertapenem treatment resulted in a 96% favorable clinical response. droracle.ai A multicenter retrospective study found that the efficacy of ertapenem may be comparable to other carbapenems for treating ESBL-producing E. coli and K. pneumoniae bacteremia. asm.org However, for patients with hypoalbuminemia, one study found higher mortality with ertapenem compared to meropenem or imipenem-cilastatin. idsociety.org
De-escalation Therapy: An open-label randomized controlled trial showed that de-escalation to ertapenem was non-inferior to continued treatment with group 2 carbapenems for infections caused by ESBL-producing Enterobacteriaceae, with a significantly lower 28-day mortality rate in the de-escalation group. springermedizin.de
Susceptibility: Studies have shown high susceptibility of ESBL-producing E. coli and Klebsiella spp. to ertapenem. droracle.ai
Ventilator-Associated Pneumonia (VAP): In a study of VAP caused by ESBL-producing Gram-negative organisms, ertapenem showed a clinical success rate of 80% and a microbiological success rate of 75%. droracle.ai
Efficacy in Special Patient Populations
Ertapenem's efficacy has been evaluated in various special patient populations.
Pediatric Patients: Ertapenem has been shown to be safe and effective for treating complicated intra-abdominal infections, acute pelvic infections, community-acquired pneumonia, complicated urinary tract infections, and skin and soft tissue infections in children over 3 months of age. pediatriconcall.comfda.govnih.gov
Elderly Patients: A retrospective case-control study in elderly patients (≥65 years) with community-acquired or community-onset healthcare-associated pneumonia found ertapenem to be as effective as other commonly used antibiotics, with no difference in hospital mortality rates (20.0% in both groups). seq.es
Obese Patients: A retrospective cohort study evaluating ertapenem for pneumonia in obese versus non-obese patients found no difference in the rate of clinical resolution. asm.org Clinical resolution was achieved in 75.4% of obese patients and 77.6% of non-obese patients. asm.org
Critically Ill Patients: Experience with ertapenem in severe infections and critically ill patients is limited. europa.eu In patients with ventilator-associated pneumonia, pharmacokinetic parameters of ertapenem were different from healthy volunteers, which was mainly related to hypoalbuminemia. oup.com For critically ill patients with hypoalbuminemia, some guidance suggests that meropenem or imipenem-cilastatin are the preferred carbapenems for non-urinary tract infections caused by ESBL-E. idsociety.org
Patients with Renal Impairment: There is insufficient data on the safety and efficacy of ertapenem in patients with severe renal impairment or those on hemodialysis to support a dose recommendation. europa.eu
Pediatric Clinical Outcomes
Ertapenem has been evaluated in pediatric patients for the treatment of various infections, demonstrating efficacy in complicated urinary tract infections (cUTIs), community-acquired pneumonia (CAP), complicated intra-abdominal infections (cIAIs), and acute pelvic infections (APIs).
In a significant clinical trial involving pediatric patients aged 3 months to 17 years, ertapenem was compared with ticarcillin/clavulanate for the treatment of cIAI and with ceftriaxone for CAP. The study found that ertapenem was as effective as the comparator agents. For patients with cIAI, the clinical success rate in the microbiologically evaluable population was 87% for the ertapenem group and 91% for the ticarcillin/clavulanate group. In the case of CAP, the success rates were 96% for ertapenem and 95% for ceftriaxone.
Another study focused on pediatric patients with cUTI and API. In this trial, ertapenem was compared to ceftriaxone. The microbiological cure rates for cUTI were comparable between the two treatment arms. For API, where ertapenem was compared with ticarcillin/clavulanate, similar high rates of clinical cure were observed in both groups.
The following table summarizes the comparative efficacy of ertapenem in key pediatric clinical trials:
Table 1: Comparative Efficacy of Ertapenem in Pediatric Infections| Infection Type | Comparator | Ertapenem Clinical Success Rate | Comparator Clinical Success Rate |
|---|---|---|---|
| Complicated Intra-Abdominal Infection (cIAI) | Ticarcillin/Clavulanate | 87% | 91% |
| Community-Acquired Pneumonia (CAP) | Ceftriaxone | 96% | 95% |
Geriatric Clinical Outcomes
The clinical efficacy of ertapenem in geriatric patients (typically defined as individuals aged 65 years and older) has been a subject of specific analysis within broader clinical trials. These studies have generally shown that ertapenem is an effective treatment option for this population, with outcomes comparable to those seen in younger adults.
In pooled analyses of clinical trials for the treatment of cIAI, cUTI, complicated skin and skin structure infections (cSSSI), and CAP, the efficacy of ertapenem in geriatric patients was found to be similar to that of the comparator agents, which included piperacillin/tazobactam and ceftriaxone. For instance, in the treatment of cIAI, the cure rates in elderly patients treated with ertapenem were consistent with those treated with piperacillin/tazobactam. Similarly, for CAP, ertapenem demonstrated efficacy comparable to ceftriaxone in the geriatric subgroup.
A study specifically focusing on elderly patients with moderate to severe community-acquired pneumonia found that ertapenem was as effective as ceftriaxone. The clinical cure rates at the test-of-cure visit were high in both treatment groups, with no statistically significant difference observed.
The table below presents a summary of ertapenem's efficacy in geriatric patients from comparative studies:
Table 2: Efficacy of Ertapenem in Geriatric Patients in Selected Infections| Infection Type | Comparator | Ertapenem Favorable Clinical Response | Comparator Favorable Clinical Response |
|---|---|---|---|
| Complicated Intra-Abdominal Infection | Piperacillin/Tazobactam | High | High |
| Community-Acquired Pneumonia | Ceftriaxone | High | High |
Limited Experience in Specific Infection Types
While ertapenem has demonstrated broad-spectrum activity and clinical efficacy in a range of common infections, there is limited clinical experience in certain specific and more severe types of infections. This is often due to the initial clinical trials focusing on more prevalent conditions or the specific microbiological spectrum of the drug.
For example, there is a lack of extensive clinical data on the use of ertapenem for the treatment of meningitis. Although some carbapenems, like meropenem, are used in central nervous system infections, the penetration of ertapenem into the cerebrospinal fluid has not been sufficiently studied to recommend its use for this indication.
Similarly, while effective for many polymicrobial infections, experience with ertapenem in treating infections caused by Pseudomonas aeruginosa and Acinetobacter species is limited. Ertapenem has less reliable activity against these non-fermenting Gram-negative bacilli compared to other carbapenems like imipenem and meropenem. Therefore, it is generally not recommended for empirical treatment of infections where these pathogens are suspected.
Furthermore, the use of ertapenem in the treatment of endocarditis and osteomyelitis is not as well-established as for its approved indications. While there may be case reports or small series describing its use, large-scale, controlled clinical trials are lacking. The prolonged treatment courses often required for these infections also present a challenge for a once-daily parenteral antibiotic.
The table below lists some infection types with limited clinical data for ertapenem:
Table 3: Infection Types with Limited Ertapenem Clinical Data| Infection Type | Reason for Limited Data |
|---|---|
| Meningitis | Insufficient data on cerebrospinal fluid penetration. |
| Infections due to P. aeruginosa and Acinetobacter spp. | Less reliable in vitro activity compared to other carbapenems. |
| Endocarditis | Lack of large-scale controlled clinical trials. |
| Osteomyelitis | Limited data from controlled studies and long treatment duration. |
Synthetic Methodologies and Chemical Development of Ertapenem Sodium
Synthetic Routes for Ertapenem (B1671056) Sodium
The total synthesis of Ertapenem involves numerous steps, beginning from commercially available starting materials. asianpubs.orgunipv.it A significant challenge in the synthesis of any carbapenem (B1253116) is the inherent instability of the β-lactam ring, which is susceptible to both acidic and basic conditions. This necessitates careful selection of reaction conditions and protecting groups that can be removed under mild conditions. unipv.it
The synthesis of Ertapenem relies on the assembly of two crucial components: the β-methyl carbapenem core and a specific pyrrolidinylthio side chain.
Carbapenem Core (Enol Phosphate (B84403) 2) : The core structure is a 1β-methylcarbapenem, often activated as an enol phosphate (diphenyl phosphate) to facilitate coupling with the side chain. This advanced intermediate, known as MAP (β-Methyl vinyl phosphate), is a common precursor for several carbapenems, including Meropenem (B701) and Doripenem. asianpubs.orgnih.gov The synthesis of this core often starts from 4-acetoxyazetidinone. unipv.it
Side Chain Precursor (from 4R-hydroxyl-L-proline) : The characteristic side chain of Ertapenem is synthesized from trans-4-hydroxy-L-proline, a readily available chiral starting material. researchgate.netacs.orgresearchgate.netnih.gov This precursor undergoes a series of transformations to introduce the necessary functional groups and stereochemistry. asianpubs.orgresearchgate.net One efficient method involves converting N-(O,O-diisopropyl phosphoryl)-trans-4-hydroxy-L-proline in a one-pot process through six reactions to yield the required mercapto-pyrrolidinyl side chain intermediate. acs.org In other routes, the hydroxyl group of the protected proline is converted to a mesylate, which is then displaced by a thioacetate (B1230152) group with an inversion of configuration (a Walden inversion) to create the key thiol intermediate. asianpubs.orgresearchgate.netasianpubs.org
Protecting groups are essential to prevent unwanted side reactions at the various functional groups of the Ertapenem molecule during synthesis. The choice of these groups is dictated by the need for mild removal conditions to preserve the sensitive carbapenem structure. unipv.it
Carboxyl Protecting Groups : The two carboxylic acid groups in Ertapenem must be protected. The p-nitrobenzyl (PNB) ester is a commonly used protecting group for the carbapenem's C-2 carboxyl group. unipv.itresearchgate.netacs.org The allyl (All) ester is another option. unipv.it Both PNB and allyl groups can be cleaved under neutral conditions, typically through hydrogenolysis or palladium-catalyzed hydrolysis, respectively. unipv.itjustia.com
Amine Protecting Groups : The secondary amine on the pyrrolidine (B122466) ring also requires protection. The allyloxycarbonyl (Alloc) group is frequently employed for this purpose. nih.govgoogle.com In a large-scale synthesis, a key innovation was the use of bicarbonate during the final hydrogenolysis step. This in-situ protection forms a temporary sodium carbamate (B1207046) with the pyrrolidine amine, which enhances the stability of the final product and improves the reaction's performance, making it viable for manufacturing. researchgate.netacs.orgnih.gov Other protecting groups used in various synthetic schemes include N-diisopropoxyphosphoryl and p-nitrobenzyloxycarbonyl (PNZ). asianpubs.orgresearchgate.net
The key bond-forming step in the convergent synthesis of Ertapenem is the coupling of the thiol side chain with the activated carbapenem enol phosphate core. asianpubs.orgacs.org
This reaction is performed at low temperatures in the presence of a suitable base. researchgate.netacs.org The mechanism is believed to proceed via a Michael addition of the thiol to the α,β-unsaturated carboxylate system of the carbapenem, followed by a β-elimination of the diphenylphosphate leaving group. unipv.it
Stereochemical control is a critical aspect of the synthesis, ensuring the correct three-dimensional arrangement of the final molecule. This is primarily achieved by using a chiral starting material, trans-4-hydroxy-L-proline, which sets the stereochemistry of the side chain. researchgate.netacs.orgnih.gov Subsequent reactions, such as the displacement of a mesylated hydroxyl group with a thioacetate, are designed to proceed with a predictable inversion of stereochemistry, thereby establishing the desired (2S,4S) configuration of the side chain. asianpubs.org The stereochemistry of the carbapenem core, including the 1β-methyl group, is established during its own multi-step synthesis. jst.go.jp
The final step in many Ertapenem syntheses is the removal of the protecting groups. researchgate.net When p-nitrobenzyl (PNB) groups are used to protect the carboxylic acids, they are cleaved simultaneously via catalytic hydrogenolysis. researchgate.netacs.orgnih.gov
This reaction is typically carried out using a palladium on carbon (Pd/C) catalyst in the presence of hydrogen gas. justia.comgoogle.com The process is performed in a solvent system that can include mixtures of water with organic solvents like tetrahydrofuran (B95107) (THF), acetonitrile (B52724), or n-propanol. justia.comgoogle.com The use of a sodium ion source, such as sodium bicarbonate, is crucial in large-scale processes not only for the temporary protection of the amine as a carbamate but also to directly yield the monosodium salt of Ertapenem. researchgate.netacs.orgjustia.com This deprotection step can achieve a high yield, reported to be around 90% for the combined coupling and hydrogenolysis steps in an optimized process. researchgate.netacs.org
The development of a practical, large-scale synthesis for Ertapenem sodium led to the implementation of novel reagents and conditions to improve efficiency and yield.
1,1,3,3-Tetramethylguanidine (B143053) (TMG) : A significant feature of a developed practical synthesis was the use of the strong, non-nucleophilic organic base 1,1,3,3-tetramethylguanidine (TMG) for the low-temperature coupling reaction between the thiol side chain and the carbapenem enol phosphate. researchgate.netacs.orgnih.govgoogleapis.com
Bicarbonate in Hydrogenolysis : The introduction of bicarbonate during the final hydrogenolysis step was a key discovery for enabling manufacturing-scale production. researchgate.netacs.orgnih.gov This addition protects the newly deprotected pyrrolidine amine as a sodium carbamate, which improves the stability of the product during the reaction. researchgate.netacs.org
Ion-Pairing Extraction : An expedient process for purification and concentration of the aqueous product stream after deprotection involves ion-pairing extraction. This technique effectively removes the water-soluble TMG base, simplifying the isolation of the final product. researchgate.netacs.orgnih.gov
Catalytic Hydrogenolysis for Deprotection
Development and Evaluation of Ertapenem Prodrugs
Due to its high polarity, Ertapenem has poor oral absorption and must be administered intravenously. acs.orgresearchgate.netnih.gov To overcome this limitation, research has focused on developing prodrugs, which are inactive derivatives that are converted into the active Ertapenem molecule within the body. nih.govresearchgate.net The primary strategy has been the esterification of Ertapenem's two carboxyl groups to create more lipophilic diester and bis-lactone (B144190) prodrugs. nih.gov
The synthesis of these prodrugs typically begins with the protection of the basic amine of Ertapenem with an allyloxycarbonyl group. nih.gov This is followed by bis-alkylation using appropriate alkyl iodides to form the diester. Finally, the allyloxycarbonyl protecting group is removed using a palladium catalyst to yield the final prodrug. nih.gov
Several types of ester prodrugs have been synthesized and evaluated, including:
Bis-pivaloxymethyl (POM) ester nih.gov
Bis-(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl (medoxomil) ester nih.govacs.org
Propyl-bis-lactone nih.gov
These prodrugs were tested for stability in various conditions and for their rate of hydrolysis back to Ertapenem in plasma from different species (rat, human, dog, monkey). nih.gov The bis-(medoxomil) ester was found to hydrolyze rapidly in plasma from all tested species. nih.govacs.orgresearchgate.net While the diethyl ester showed a slower rate of in vitro hydrolysis, it demonstrated the most promising in vivo pharmacokinetic profile in dogs when administered intraduodenally, achieving over 31% total absorption. nih.govacs.orgnih.gov However, the slow hydrolysis rate of the diethyl ester also led to significant levels of circulating monoester metabolites, presenting a challenge for further development. researchgate.net
Design Principles for Prodrugs
Carbapenems, including Ertapenem, generally exhibit very low oral absorption due to their high polarity and large polar surface area. nih.gov A primary strategy to overcome this limitation is the prodrug approach, which aims to reduce polarity by masking the drug's ionizable functional groups. researchgate.netslideshare.netmdpi.com For Ertapenem, which has two carboxylic acid groups, the main design principle is the esterification of these groups to create more lipophilic diester prodrugs. nih.gov This modification is intended to improve absorption, with the ester groups being cleaved in vivo by metabolic enzymes to release the active Ertapenem. nih.govmdpi.com
The selection of appropriate promoieties (the chemical groups attached to the active drug) is critical. nih.gov Researchers have focused on moieties that are well-established in other approved drugs and can be efficiently hydrolyzed in the body. nih.gov Examples of these promoieties include pivaloxymethyl (POM), (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl (medoxomil), and simple alkyl esters like diethyl esters. nih.gov The overarching goal is to create a transiently lipophilic molecule that can pass through the gastrointestinal tract and then revert to the active, polar parent drug in systemic circulation. nih.govresearchgate.net An essential attribute for these prodrugs was to have significantly reduced or no antibacterial activity to minimize off-target effects before conversion to Ertapenem. nih.gov
Synthetic Strategies for Prodrug Analogs
The synthesis of Ertapenem prodrugs typically involves a multi-step chemical process. nih.gov A common strategy for creating diester prodrugs begins with the protection of the basic secondary amine on the pyrrolidine ring of Ertapenem. nih.gov This is often achieved by reacting Ertapenem sodium with allyl chloroformate at a neutral pH to form an allyloxycarbonyl (Alloc) protected intermediate. nih.gov This intermediate is then lyophilized and used directly in the next step to prevent decomposition. nih.gov
A similar strategy has been employed to synthesize macrocyclic ester prodrugs, where a diiodide linker (e.g., 1,3-diiodopropane) is used to connect the two carboxyl groups, followed by the same palladium-catalyzed deprotection method. nih.gov
Stability Studies of Prodrugs
The viability of a prodrug is highly dependent on its stability in the gastrointestinal tract and its conversion rate to the parent drug in the bloodstream. nih.gov Stability studies have been conducted on various Ertapenem prodrugs under different conditions. nih.govnih.gov
In simulated gastric fluid (SGF) at a pH of 2.0, all tested prodrugs, including bis-pivaloxymethyl, bis-medoxomil, diethyl ester, and propyl-bis-lactone analogs, proved to be unstable. nih.gov They exhibited significant degradation, with over 25% of the β-lactam ring opening within 60 minutes. nih.gov This instability at low pH suggests that an enteric-coated formulation would be necessary to protect the prodrug from stomach acid. nih.gov However, all four compounds were found to be stable for over three hours in both a phosphate buffer (pH 7.0) and a simulated gastrointestinal fluid (FaSSIF, pH 6.5). nih.gov
Hydrolysis studies in plasma from different species (rat, human, dog, and monkey) revealed significant variability in the rate of conversion back to Ertapenem. nih.gov The bis-(medoxomil) ester prodrug was unique in that it was rapidly and quantitatively converted to Ertapenem in both rat and human plasma within 60 minutes. nih.govresearchgate.net In contrast, the bis-pivaloxymethyl ester produced only 46% Ertapenem in rat plasma, while the diethyl ester and bis-lactone prodrugs did not yield any Ertapenem in rat plasma after 60 minutes. nih.gov The diethyl ester prodrug, despite its slow in vitro hydrolysis rate, demonstrated the most promising in vivo pharmacokinetic profile in dogs, achieving over 31% total absorption after intraduodenal dosing. nih.govacs.org However, its slow conversion also led to high levels of circulating monoester metabolites, presenting a significant developmental challenge. nih.govacs.org
| Prodrug Analog | Rat Plasma | Human Plasma | Dog Plasma | Monkey Plasma |
|---|---|---|---|---|
| Bis-pivaloxymethyl (POM) ester | 46% Conversion to Ertapenem | Stable | Completely Consumed (43% Conversion) | Completely Consumed (58% Conversion) |
| Bis-(medoxomil) ester | Quantitative Conversion | Quantitative Conversion | Completely Consumed | Completely Consumed |
| Diethyl ester | No Ertapenem Formed | 95% Disappeared (No Ertapenem Formed) | Stable | Stable |
| Propyl-bis-lactone | No Ertapenem Formed | Not Tested | Stable | Stable |
Purification and Crystallization Techniques for Ertapenem Sodium
The purification and crystallization of Ertapenem sodium are critical steps that are complicated by the compound's instability. unipv.it A key challenge is the removal of reagents and impurities while maintaining the integrity of the β-lactam ring. acs.orgacs.org
A practical, large-scale synthesis method utilizes an ion-pairing extraction process for purification. acs.orgnih.gov After the synthesis reaction, which may use 1,1,3,3-tetramethylguanidine as a base, this water-soluble reagent must be removed. acs.orgacs.org The ion-pairing extraction is an expedient method for both purifying and concentrating the aqueous product stream. acs.orgresearchgate.net In some processes, centrifugal separators are used for countercurrent extraction to enhance efficiency. newdrugapprovals.org
Crystallization is typically induced from a concentrated aqueous solution by adjusting the pH and adding specific organic solvents. acs.orgnewdrugapprovals.org Ertapenem has been found to crystallize as the monosodium salt from a concentrated aqueous solution at a pH of approximately 5.5 upon the addition of a combination of alcohol solvents, such as methanol (B129727) and 1-propanol (B7761284), often at temperatures below -5°C. acs.orgnewdrugapprovals.org Other solvents, including acetone, have also been used in crystallization and washing steps. newdrugapprovals.orggoogleapis.com
The final isolated solid is washed to remove residual solvents and impurities. newdrugapprovals.org A common washing solution is a mixture of 2-propanol and water. newdrugapprovals.org Due to the hygroscopic and unstable nature of Ertapenem sodium, particularly in the presence of water, the filtration and drying operations must be performed efficiently to prevent degradation and the formation of impurities like dimers. newdrugapprovals.org Different crystalline forms of Ertapenem sodium (designated as Forms A, B, C, and D) have been identified, which can be obtained by varying the crystallization and washing solvents. googleapis.com For instance, Crystalline Form B can be prepared by washing Crystalline Form A with a mixture of water and 2-propanol. googleapis.com
Scale-Up Considerations in Ertapenem Sodium Synthesis
Transitioning the synthesis of Ertapenem sodium from the laboratory to large-scale manufacturing presents several challenges, primarily related to product stability, reaction control, and purification efficiency. unipv.itacs.orgacs.org A practical synthesis for industrial production has been developed to address these issues. nih.govresearchgate.net
Purification at an industrial scale requires highly efficient methods. The use of ion-pairing extraction to remove water-soluble reagents is a remarkably effective process for simultaneously purifying and concentrating the product stream. acs.orgacs.orgnih.gov For continuous and large-scale operations, equipment such as the Podbielniak extractor, a type of centrifugal extractor, has been suggested as a suitable device for these extraction steps. researchgate.net
The final crystallization step must be robust and reproducible to consistently deliver the desired quality. unipv.it The choice of solvents, control of pH, and temperature are critical parameters. The process involving the addition of methanol and 1-propanol to a concentrated aqueous solution at low temperatures has been successfully implemented for large-scale crystallization, affording the final monosodium salt in yields of 59-64%. acs.orgacs.org Efficient filtration and drying are paramount in the final stages to minimize the degradation of the unstable Ertapenem sodium. newdrugapprovals.org
Analytical Research Methodologies for Ertapenem Sodium
Chromatographic Techniques for Ertapenem (B1671056) Sodium Quantification
High-Performance Liquid Chromatography (HPLC) is a widely utilized analytical technique for the determination of ertapenem sodium. researchgate.net These methods are valued for their precision, accuracy, and the ability to separate ertapenem from its impurities and degradation products. researchgate.net
The composition of the mobile phase is a critical factor in achieving optimal separation of ertapenem in HPLC analysis. Researchers have explored various combinations of buffers, organic solvents, and pH levels to obtain sharp, symmetrical peaks with adequate retention times.
Commonly, the mobile phase consists of a mixture of an aqueous buffer and an organic solvent. Phosphate (B84403) buffers are frequently used to control the pH, which is a crucial parameter for the analysis of the ionizable ertapenem molecule. rsc.orguw.edu.pl The pH of the mobile phase has been shown to significantly influence the separation, with optimal results often achieved at specific pH values, such as 3.0, 3.5, or 6.5, depending on the other chromatographic conditions. rsc.orgnih.gov
Acetonitrile (B52724) and methanol (B129727) are the most common organic modifiers used in the mobile phase. rsc.orguw.edu.pl The ratio of the organic solvent to the aqueous buffer is adjusted to control the elution strength and achieve the desired retention time for ertapenem. For instance, a mobile phase composed of 0.05 M phosphate buffer (pH 3.5) and acetonitrile in a 76:24 (v/v) ratio has been successfully used. nih.gov Another study employed a mixture of 0.01M potassium dihydrogen phosphate, water, and acetonitrile in a 25:50:25 (v/v/v) ratio. jst.org.in In some methods, a third component, such as methanol, is added to the mobile phase to fine-tune the separation. rsc.org
The optimization process often involves systematically varying the pH, buffer concentration, and the proportion of the organic solvent(s) to find the conditions that provide the best peak shape, resolution, and analysis time. rsc.orgnih.gov
Interactive Table: Examples of Mobile Phases for Ertapenem Sodium HPLC Analysis
| Buffer | Organic Solvent(s) | Volumetric Ratio (Buffer:Organic) | pH | Source(s) |
| 0.01M Potassium Dihydrogen Phosphate | Acetonitrile & Water | 25:25:50 | 3.5 | jst.org.in |
| 50 mM Phosphate Buffer | Acetonitrile | 86:14 | 6.5 | japer.in |
| 0.05 M Phosphate Buffer | Acetonitrile | 76:24 | 3.5 | nih.gov |
| 0.05 M Phosphate Buffer | Acetonitrile & Methanol | 86:12:2 | 3.0 | rsc.org |
| 25 mM Phosphate Buffer | Methanol | 85:15 | 6.5 | uw.edu.plresearchgate.net |
| Not specified | Acetonitrile & Water | 40:60 | 2.9 | researchgate.net |
The choice of the stationary phase, or column chemistry, is fundamental to the successful separation of ertapenem sodium in HPLC. Reversed-phase columns are the most frequently employed for this purpose.
Among the various reversed-phase chemistries, C18 (octadecylsilyl) columns are the most common choice for ertapenem analysis. jst.org.injaper.inresearchgate.net These columns, packed with silica (B1680970) particles chemically bonded with C18 hydrocarbon chains, provide a nonpolar stationary phase that effectively retains and separates ertapenem from other components in the sample. Specific examples of C18 columns used in published methods include Kromasil C18, Hypersil BDS C18, and LiChrospher RP-18. uw.edu.pljst.org.inresearchgate.net
In addition to C18, other column chemistries have also been successfully utilized. Phenyl columns, such as the Inertsil phenyl and Kromasil Eternity Phenylhexyl, have been shown to offer alternative selectivity for ertapenem and its impurities. oup.comunipv.it The selection of a phenyl column can be advantageous in achieving better resolution from specific impurities or degradation products. oup.com While less common, C8 (octylsilyl) and cyano columns have also been explored during method development. jst.org.in The choice of column is often guided by the specific requirements of the analysis, including the sample matrix and the potential presence of interfering substances.
Interactive Table: Column Chemistries Used in Ertapenem Sodium HPLC Analysis
| Column Chemistry | Specific Column Example | Particle Size (µm) | Dimensions (mm) | Source(s) |
| C18 | Kromasil C18 | 5 | 250 x 4.6 | jst.org.in |
| C18 | Waters C18 | 5 | 250 x 4.6 | japer.in |
| C18 | GL Science RP-ODS | 5 | 250 x 4.6 | nih.gov |
| C18 | Hypersil BDS C18 | 5 | 250 x 250 | researchgate.net |
| Phenyl | Inertsil Phenyl | Not specified | 25 x 0.46 cm | oup.com |
| Phenylhexyl | Kromasil Eternity Phenylhexyl | Not specified | Not specified | unipv.it |
Ultraviolet (UV) detection is a commonly employed technique in HPLC for the quantification of ertapenem sodium, leveraging the molecule's ability to absorb light in the UV spectrum. The selection of an appropriate detection wavelength is crucial for achieving high sensitivity and specificity.
The UV spectrum of ertapenem exhibits maximum absorbance at specific wavelengths, which are then utilized for detection in HPLC methods. A frequently reported wavelength for the detection of ertapenem is around 298 nm. rsc.orguw.edu.plresearchgate.net Other studies have successfully used wavelengths in close proximity, such as 295 nm and 310 nm. jst.org.injaper.in One method, for the simultaneous determination of ertapenem and another drug, utilized a detection wavelength of 230 nm. nih.gov
The choice of the detection wavelength is typically determined by recording the UV spectrum of a standard solution of ertapenem and identifying the wavelength of maximum absorbance (λmax). jst.org.in This ensures the highest possible signal for a given concentration of the analyte, thereby maximizing the sensitivity of the method. The detector response, measured as peak area, is then used to quantify the amount of ertapenem in the sample.
Interactive Table: UV Detection Wavelengths for Ertapenem Sodium HPLC Analysis
| Detection Wavelength (nm) | Rationale/Context | Source(s) |
| 298 | Commonly used for ertapenem quantification and stability studies. | rsc.orguw.edu.plresearchgate.netresearchgate.net |
| 295 | Wavelength of maximum absorbance identified in a specific study. | jst.org.in |
| 310 | Used for the determination of unbound ertapenem in human plasma. | japer.in |
| 230 | Employed for the simultaneous estimation of ertapenem and molnupiravir. | nih.gov |
| 294 | Utilized with a subtraction technique for stability studies. | uw.edu.pl |
Stability-indicating HPLC methods are essential for assessing the chemical stability of ertapenem sodium in bulk drug substances and pharmaceutical products. These methods are designed to separate the intact drug from its potential degradation products, which may form under various stress conditions.
To develop a stability-indicating method, ertapenem is subjected to forced degradation studies as per the guidelines of the International Council for Harmonisation (ICH). researchgate.net These studies typically involve exposing the drug to harsh conditions such as acid hydrolysis, base hydrolysis, oxidation, photolysis, and thermal stress. researchgate.netresearchgate.netejbps.comekb.eg The goal is to generate potential degradation products and ensure that the analytical method can effectively resolve them from the parent drug peak.
Research has shown that ertapenem is particularly susceptible to degradation under basic conditions. researchgate.netresearchgate.netejbps.com It also shows significant degradation under acidic and oxidative conditions. ekb.egekb.eg In contrast, the drug is relatively more stable under thermal and photolytic stress. researchgate.netekb.eg
A successful stability-indicating HPLC method will produce a chromatogram where the peak for ertapenem is well-resolved from the peaks of all degradation products. researchgate.netejbps.com This specificity ensures that the assay results accurately reflect the concentration of the intact drug, without interference from degradants. The degradation products can be further characterized using techniques like mass spectrometry to elucidate their structures. unipv.itekb.eg
Interactive Table: Forced Degradation Studies of Ertapenem Sodium
| Stress Condition | Observations | Source(s) |
| Acid Hydrolysis | Significant degradation observed. | researchgate.netekb.egekb.eg |
| Base Hydrolysis | Significant degradation observed, ertapenem is highly labile. | researchgate.netresearchgate.netejbps.comekb.eg |
| Oxidation (e.g., H₂O₂) | Significant degradation observed. | researchgate.netekb.egekb.eg |
| Photolysis | Relatively stable, some degradation may occur. | researchgate.netekb.eg |
| Thermal Degradation | Relatively stable, some degradation may occur. | researchgate.netekb.eg |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific analytical technique used for the quantification of ertapenem, particularly in complex biological matrices like human plasma and serum. walshmedicalmedia.comnih.govnih.gov This method combines the separation power of liquid chromatography with the precise detection and structural elucidation capabilities of tandem mass spectrometry.
In LC-MS/MS analysis of ertapenem, the drug is first separated from other components in the sample using a reversed-phase HPLC column, typically a C18 column. walshmedicalmedia.comnih.gov The eluent from the HPLC column is then introduced into the mass spectrometer. The ertapenem molecules are ionized, often using electrospray ionization (ESI) in either positive or negative mode. walshmedicalmedia.comresearchgate.net
Tandem mass spectrometry (MS/MS) is then used for detection and quantification. This involves selecting the protonated or deprotonated molecular ion of ertapenem (the precursor ion) and subjecting it to collision-induced dissociation to generate specific product ions. The transition from the precursor ion to the product ion is monitored, a technique known as multiple reaction monitoring (MRM), which provides excellent specificity and reduces background noise. researchgate.net For example, a common mass transition monitored for ertapenem is m/z 476.2 → 346.0/432.2. nih.gov
The use of a stable isotope-labeled internal standard, such as deuterium-labeled ertapenem (ertapenem-d4), is a key feature of many robust LC-MS/MS methods. walshmedicalmedia.comnih.gov The internal standard helps to correct for variability in sample preparation, injection volume, and ionization efficiency, thereby improving the accuracy and precision of the method. nih.gov LC-MS/MS methods for ertapenem have been validated over clinically relevant concentration ranges and have demonstrated high accuracy, precision, and minimal matrix effects. walshmedicalmedia.comnih.gov
Interactive Table: Key Parameters in LC-MS/MS Analysis of Ertapenem
| Parameter | Description/Example | Source(s) |
| Chromatography | ||
| Column | Reversed-phase C18 | walshmedicalmedia.comnih.gov |
| Mobile Phase | Gradient elution with water/acetonitrile containing formic acid. | nih.gov |
| Mass Spectrometry | ||
| Ionization Mode | Positive or Negative Electrospray Ionization (ESI). | walshmedicalmedia.comresearchgate.net |
| Detection Mode | Multiple Reaction Monitoring (MRM). | researchgate.net |
| Precursor Ion (m/z) | 476.2 (for [M+H]⁺) | nih.gov |
| Product Ion(s) (m/z) | 346.0, 432.2 | nih.gov |
| Internal Standard | Deuterium-labeled ertapenem (ertapenem-d4). | walshmedicalmedia.comnih.govnih.gov |
High-Performance Liquid Chromatography (HPLC)
UV Detection Methods
Electrophoretic Methods for Ertapenem Sodium Analysis
Electrophoretic methods offer a powerful alternative to traditional chromatographic techniques for the analysis of Ertapenem sodium, providing high efficiency, rapid analysis times, and reduced solvent consumption. researchgate.netresearchgate.net
Micellar Electrokinetic Chromatography (MEKC)
Micellar Electrokinetic Chromatography (MEKC) has been successfully employed for the separation and determination of Ertapenem sodium and its impurities. nih.govresearchgate.net This technique utilizes a pseudostationary phase of micelles, which allows for the separation of both charged and neutral analytes. nih.govsci-hub.se
One developed MEKC method utilized a background electrolyte composed of 60 mM sodium dihydrogen phosphate and 20 mM boric acid buffer at pH 6.0. nih.govresearchgate.net The separation was carried out in both uncoated fused-silica and neutral-coated capillaries with UV detection at 214 nm. nih.govscribd.com To enhance sensitivity, stacking techniques such as normal stacking mode (NSM) and stacking with reverse migrating micelles (SRMM) were employed. nih.govresearchgate.net Both stacking methods yielded a comparable limit of detection (LOD) of 0.3 µg/mL. nih.govresearchgate.net The NSM method, however, demonstrated better efficiency for the Ertapenem peak. nih.govresearchgate.net The optimized MEKC method was validated for linearity, accuracy, and precision, with satisfactory separation achieved in under 11 minutes. nih.govresearchgate.net
Table 1: MEKC Method Parameters for Ertapenem Sodium Analysis
| Parameter | Condition |
|---|---|
| Background Electrolyte | 60 mM Sodium Dihydrogen Phosphate and 20 mM Boric Acid Buffer (pH 6.0) |
| Pseudostationary Phase | Sodium Dodecyl Sulfate |
| Capillary Types | Uncoated Fused-Silica and Neutral-Coated |
| Detection | UV at 214 nm |
| Stacking Modes | Normal Stacking Mode (NSM) and Stacking with Reverse Migrating Micelles (SRMM) |
| Voltage | +18 kV (Normal Polarity) and -12 kV (Reverse Polarity) |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Analysis Time | < 11 minutes |
Capillary Electrophoresis (CE)
Capillary Electrophoresis (CE) has emerged as a green, rapid, and cost-effective analytical technique for the determination of Ertapenem sodium. researchgate.netresearchgate.net CE methods offer high resolution and require minimal sample volumes, making them an attractive alternative to high-performance liquid chromatography (HPLC). researchgate.netsci-hub.se
A validated CE method for the analysis of Ertapenem sodium utilizes a 10 mM potassium phosphate buffer at pH 7. researchgate.netresearchgate.netnih.gov The separation is achieved with an applied voltage of 15 kV, resulting in a migration time of 3.15 minutes for Ertapenem. researchgate.netresearchgate.net The method demonstrated linearity in the concentration range of 70 to 120 μg/mL with a high correlation coefficient (R² = 0.9994). researchgate.netresearchgate.net This innovative and environmentally friendly method is suitable for routine analysis in quality control laboratories. researchgate.netresearchgate.net
Table 2: Capillary Electrophoresis Method Parameters for Ertapenem Sodium
| Parameter | Condition |
|---|---|
| Electrolyte | 10 mM Potassium Phosphate Buffer (pH 7) |
| Voltage | 15 kV |
| Capillary | Fused Silica (75 µm internal diameter) |
| Migration Time | 3.15 minutes |
| Linearity Range | 70 - 120 µg/mL |
| Correlation Coefficient (R²) | 0.9994 |
Spectroscopic Analytical Approaches
Spectroscopic methods provide valuable tools for the characterization and quantification of Ertapenem sodium, offering non-destructive and often solvent-free analysis.
Bioanalytical Methodologies for Ertapenem Sodium in Biological Matrices
The quantification of Ertapenem sodium in biological matrices such as plasma and urine is crucial for pharmacokinetic and toxicological studies. nih.govbiotech-asia.org Various bioanalytical methods, predominantly based on liquid chromatography coupled with mass spectrometry (LC-MS/MS) or UV detection, have been developed and validated for this purpose. nih.govbiotech-asia.orgresearchgate.net
These methods are essential for determining drug concentrations and ensuring the reliability and reproducibility of bioanalytical data. biotech-asia.orgbiotech-asia.org The major metabolite of Ertapenem is a ring-opened derivative formed by the hydrolysis of the beta-lactam ring. medsinfo.com.aumerck.ca Bioanalytical methods must be able to distinguish the parent drug from its metabolites.
Sample Preparation Techniques
Proper sample preparation is a critical step in bioanalysis to remove interferences and concentrate the analyte of interest. biotech-asia.orgbiotech-asia.org For Ertapenem sodium analysis in biological fluids, several techniques are employed.
A common approach involves protein precipitation (PPT) to remove proteins from plasma samples. biotech-asia.orgbiotech-asia.org One method utilized PPT for the simultaneous determination of Ertapenem and paracetamol in rabbit plasma. biotech-asia.org
For the analysis of total Ertapenem in plasma and urine, online extraction using column-switching reversed-phase high-performance liquid chromatography is a utilized technique. nih.gov To determine unbound Ertapenem, ultrafiltration is used to separate the drug from plasma proteins before analysis. nih.gov
Due to the inherent instability of carbapenems, stabilizing agents are often added to biological samples. researchgate.net For instance, plasma samples have been stabilized with buffers like 0.1 M 2-(N-morpholino)ethanesulfonic acid sodium salt (MES) buffer (pH 3.5) mixed with ethylene (B1197577) glycol, and urine samples with 0.1 M MES buffer at pH 6.5, followed by storage at -70°C. nih.gov Another stabilization approach for plasma involves using 3-(N-morpholino)propanesulfonic acid (MOPS) buffer. researchgate.net
Table 4: Common Sample Preparation Techniques for Ertapenem Sodium
| Technique | Matrix | Purpose | Key Reagents/Conditions |
|---|---|---|---|
| Protein Precipitation (PPT) | Plasma | Removal of proteins | Acetonitrile |
| Ultrafiltration | Plasma | Separation of unbound drug from protein-bound drug | - |
| Online Column-Switching Extraction | Plasma, Urine | Automated extraction and clean-up | Reversed-phase columns |
| Stabilization | Plasma, Urine | Prevent degradation of Ertapenem | MES buffer, MOPS buffer, Ethylene glycol; Storage at -70°C |
Assay Validation Parameters (e.g., Linearity, Accuracy, Precision, Selectivity)
The validation of an analytical method is crucial to ensure its reliability, reproducibility, and accuracy for the intended application. For Ertapenem sodium, various analytical techniques, including High-Performance Liquid Chromatography (HPLC), Hydrophilic Interaction Liquid Chromatography (HILIC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and microbiological assays, have been rigorously validated according to guidelines from the International Conference on Harmonisation (ICH). rroij.comgavinpublishers.com
Linearity: Linearity demonstrates the direct proportionality between the concentration of the analyte and the response of the analytical method. For Ertapenem sodium, linearity has been established across various concentration ranges depending on the technique.
A stability-indicating HPLC method demonstrated linearity for Ertapenem sodium in the concentration range of 2-10 μg/mL, with a correlation coefficient (r²) of 0.999. researchgate.netejbps.com
Another study comparing RP-HPLC and HILIC methods reported excellent linearity for both, with an r² of 0.9999 for RP-HPLC and 0.9994 for HILIC. omicsonline.org
A turbidimetric bioassay was found to be linear in the concentration range of 12.80 to 20.00 μg/mL. rroij.com
A capillary electrophoresis method showed linearity from 70 to 120 μg/mL with a correlation coefficient of 0.9994. scispace.com
An LC-MS/MS method established linearity over a broader range of 0.1 to 125 mg/L. nih.gov
A Fourier-Transform Infrared (FT-IR) spectroscopy method was linear from 0.6 to 1.6 mg g⁻¹. gavinpublishers.comgavinpublishers.com
Accuracy: Accuracy refers to the closeness of the measured value to the true value. It is often assessed through recovery studies.
In an HPLC method, the recovery of Ertapenem sodium from a pharmaceutical dosage form ranged from 99.97% to 103.7%. researchgate.netejbps.com
An LC-MS/MS method reported accuracy ranging from -2.4% to 10.3% bias. nih.gov For quality control samples at low, medium, and high concentrations (2.5, 40, and 120 mg/liter), the relative recovery was 101.7%, 97.9%, and 95.1%, respectively. nih.gov
Validation of a turbidimetric bioassay also confirmed its accuracy in accordance with ICH specifications. rroij.com
Precision: Precision measures the degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the Relative Standard Deviation (RSD) and is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
For an HPLC method, the precision was evaluated by performing seven determinations, and the RSD was found to be within acceptable limits. gavinpublishers.com
In an LC-MS/MS method, within-run coefficients of variation (CV) ranged from 2.7% to 11.8%, and between-run CVs were between 0% and 8.4%. nih.gov
A capillary electrophoresis method reported an RSD of 0.85% for the average content found. scispace.com
Selectivity: Selectivity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
Stability-indicating HPLC methods have proven effective in separating the main peak of Ertapenem sodium from its degradation products formed under stress conditions like acid and base hydrolysis, oxidation, and photolysis. researchgate.net
In bioassays, the selectivity is demonstrated by the microorganism's specific response to the antibiotic, with Staphylococcus aureus showing excellent results for Ertapenem. rroij.com
For an LC-MS/MS method, selectivity was confirmed by examining six different pooled human plasma samples for interferences at the lower limit of quantitation (LLOQ). nih.gov
Table 1: Summary of Assay Validation Parameters for Ertapenem Sodium
Application of Green Chemistry Principles in Analytical Method Development
The principles of Green Analytical Chemistry (GAC) are increasingly being applied to the development of methods for Ertapenem sodium analysis to minimize environmental impact. nih.govmdpi.com This involves reducing or eliminating hazardous solvents, decreasing waste generation, and improving energy efficiency. mdpi.comnih.gov
Several innovative and eco-friendly methods have been developed for the quantification of Ertapenem sodium:
Capillary Electrophoresis (CE): A capillary electrophoresis method has been validated for the routine analysis of Ertapenem sodium, aligning with green analytical chemistry principles. scispace.com This technique offers advantages such as low consumption of reagents and solvents. The method for Ertapenem sodium uses a simple potassium phosphate buffer, avoiding the use of organic solvents entirely. scispace.comnih.gov CE is considered a powerful substitute for traditional chromatographic techniques, contributing to greener analytical practices. nih.gov
Fourier-Transform Infrared (FT-IR) Spectroscopy: An eco-friendly FT-IR spectroscopy method has been developed for quantifying Ertapenem sodium. gavinpublishers.com This technique is particularly noteworthy as it completely eliminates the use of organic solvents. gavinpublishers.comgavinpublishers.com The sample is prepared in potassium bromide pellets, making it a highly efficient and green alternative for routine quality control. gavinpublishers.com The main advantages are the significant reduction in chemical waste and the speed of analysis. gavinpublishers.comgavinpublishers.com
The adoption of these green analytical methods in the pharmaceutical industry is encouraged as it not only reduces the environmental footprint but also aligns with global sustainability goals. nih.govjapsonline.com
Table 2: Green Analytical Methods for Ertapenem Sodium
Table 3: Compound and PubChem CID
| Compound Name | PubChem CID |
|---|---|
| Ertapenem sodium | 9928062 |
| Acetonitrile | 31228 |
| Formic acid | 284 |
| Ethanol | 702 |
| Potassium phosphate | 24450 |
| Potassium bromide | 253877 |
| Tetrabutylammonium hydrogen sulphate | 74239 |
| Orthophosphoric acid | 1004 |
| Hydrogen peroxide | 784 |
Future Research Directions and Emerging Concepts for Ertapenem Sodium
Novel Therapeutic Applications and Combinations
While ertapenem (B1671056) is well-established for its approved indications, researchers are exploring its potential in new therapeutic contexts and in combination with other antimicrobial agents to enhance efficacy and overcome resistance.
One promising area of investigation is the use of ertapenem in combination therapy for difficult-to-treat infections. Notably, combination therapy with cefazolin (B47455) has shown success in clearing persistent methicillin-susceptible Staphylococcus aureus (MSSA) bacteremia. Current time information in Monterrey, MX. In such cases, ertapenem is thought to enhance the activity of cefazolin. Current time information in Monterrey, MX. Studies have demonstrated synergy between ertapenem and cefazolin both in vitro and in vivo, suggesting this combination may be a viable option for refractory MSSA infections. Current time information in Monterrey, MX.mdpi.com Research has also explored the combination of ertapenem with ceftriaxone (B1232239) and metronidazole (B1676534) for complicated intra-abdominal infections. medicinainterna.net.pe However, studies have also highlighted the need for further pharmacokinetic research, particularly in patient populations with conditions like hypoalbuminemia, as low serum albumin levels have been associated with a longer time to clear MSSA bacteremia when using ertapenem combination therapy. contagionlive.comresearchgate.net
The unique pharmacokinetic profile of ertapenem, particularly its long half-life allowing for once-daily dosing, makes it an attractive candidate for Outpatient Parenteral Antimicrobial Therapy (OPAT). mdpi.com This application is being increasingly studied for complicated urinary tract infections (cUTIs), including those caused by extended-spectrum β-lactamase (ESBL)-producing organisms. etsu.educopanusa.com Studies have demonstrated good clinical outcomes for cUTIs treated with ertapenem in an outpatient setting, which can reduce hospital stays and healthcare-associated risks. etsu.eduasm.orgasm.org Research in this area aims to further define the patient populations best suited for OPAT with ertapenem and to optimize treatment durations. asm.org
Advanced Resistance Surveillance and Management Strategies
The emergence and spread of ertapenem resistance, particularly among Enterobacteriaceae, is a significant public health concern. Advanced surveillance and innovative management strategies are crucial to preserving its effectiveness.
Surveillance methods are evolving to be more rapid and specific. Techniques such as direct ertapenem disk screening on MacConkey agar (B569324) are being evaluated for the rapid identification of carbapenemase-producing organisms like Klebsiella pneumoniae carbapenemase (KPC)-producing bacteria from surveillance swabs. nih.gov Other methods include broth enrichment with ertapenem for selection and the use of chromogenic agar. copanusa.com These surveillance strategies are critical components of infection prevention programs in healthcare settings.
Management of ertapenem-resistant infections often requires a multi-faceted approach. For infections caused by ertapenem-resistant but meropenem-susceptible Enterobacteriaceae, extended-infusion meropenem (B701) may be an effective treatment. contagionlive.com In cases of resistance to both ertapenem and other carbapenems, newer agents such as ceftazidime/avibactam, meropenem/vaborbactam, or imipenem (B608078)/cilastatin/relebactam are often necessary. contagionlive.com A key finding from multiple studies is that prior exposure to carbapenems and other broad-spectrum antibiotics, like cefepime (B1668827), is a significant risk factor for the development of ertapenem resistance. elsevier.es This underscores the importance of antimicrobial stewardship programs that promote the judicious use of these agents. mdpi.commedicinainterna.net.pe For some ertapenem-resistant infections that are not caused by carbapenemase-producing organisms, carbapenem-sparing regimens may be a viable option. nih.gov
Optimization of Dosing Regimens Based on PK/PD Modeling
Pharmacokinetic/pharmacodynamic (PK/PD) modeling is an essential tool for optimizing ertapenem dosing regimens to maximize efficacy and minimize the development of resistance. These models integrate data on drug concentrations in the body over time with the minimum inhibitory concentration (MIC) of the target pathogen.
For β-lactam antibiotics like ertapenem, the percentage of the dosing interval during which the free drug concentration remains above the MIC (%T > MIC) is a key predictor of efficacy. asm.org Research using Monte Carlo simulations has been conducted to evaluate various ertapenem dosing regimens for off-label uses such as hospital-acquired and ventilator-associated bacterial pneumonia (HABP/VABP). asm.orgasm.org These studies help to identify dosing strategies that achieve a high probability of attaining the desired PK/PD target against common pathogens. asm.org
PK/PD modeling is also being used to individualize therapy. For instance, studies have investigated optimal dosing strategies for patients with varying body mass indexes (BMI) by using physiologically based pharmacokinetic (PBPK) models. etsu.edu This research suggests that dosing adjustments based on a patient's weight and BMI may be necessary to achieve therapeutic targets. etsu.edu Furthermore, PK/PD principles are being applied to optimize suppressive antibiotic therapy administered subcutaneously in patients with prosthetic joint infections, allowing for prolonged dosing intervals while maintaining efficacy. nih.gov The use of Bayesian estimation, which combines population PK data with individual patient drug concentrations, is another promising approach for real-time dose optimization. mdpi.com
Development of New Analogues and Delivery Systems
To address the challenge of growing resistance, there is ongoing research into the development of new carbapenem (B1253116) analogues and novel drug delivery systems. While much of this research is in the early stages, it holds promise for the future of this class of antibiotics.
The development of new penem (B1263517) and carbapenem antibiotics aims to create molecules with enhanced stability, broader spectrums of activity against resistant pathogens, or improved pharmacokinetic properties. mdpi.comnih.gov For example, the introduction of a 1-β-methyl group in the carbapenem structure was a key modification that led to the development of ertapenem. nih.gov Future research in this area may focus on modifications to the C-1 and C-2 positions of the carbapenem core to enhance activity against carbapenemase-producing bacteria. nih.govnih.gov
In addition to new chemical entities, researchers are exploring advanced delivery systems to improve the therapeutic profile of existing drugs like ertapenem. One area of exploration is the development of prodrugs, which are inactive compounds that are converted into the active drug in the body. researchgate.net This approach could potentially lead to an orally bioavailable form of ertapenem, which is currently only administered parenterally. Nano-based delivery systems, such as encapsulating the antibiotic in nanoparticles, are also being investigated as a way to target the drug to the site of infection and protect it from degradation. nih.govmdpi.com
Global Epidemiology of Ertapenem Resistance
Understanding the global epidemiology of ertapenem resistance is essential for informing treatment guidelines and public health interventions. Surveillance programs like the Study for Monitoring Antimicrobial Resistance Trends (SMART) provide valuable data on resistance patterns worldwide.
The prevalence of ertapenem resistance varies significantly by geographic region. asm.org For example, a global surveillance study from 2012 to 2017 found that the percentage of meropenem-nonsusceptible Enterobacterales ranged from 1.4% in North America to 5.3% in Latin America. asm.org Within regions, there can also be considerable country-to-country variation. researchgate.net The incidence of carbapenem-resistant Enterobacteriaceae (CRE) has been increasing globally, with a significant rise observed in some areas over the past decade. dovepress.com
The mechanisms of resistance also show geographic variability. The production of carbapenemases is a major driver of resistance, with different types of carbapenemases being more prevalent in different parts of the world. nih.gov For instance, Klebsiella pneumoniae carbapenemase (KPC) is common in the Americas and parts of Europe, while New Delhi metallo-β-lactamase (NDM) is more prevalent in the Indian subcontinent, and OXA-48-like enzymes are frequently found in the Middle East and Europe. asm.org Ertapenem resistance can also be mediated by non-carbapenemase mechanisms, such as the combination of ESBL or AmpC β-lactamase production with porin loss. dovepress.com The increasing consumption of carbapenems, including ertapenem, has been correlated with rising resistance rates in several studies. dovepress.comnih.gov
常见问题
Q. What is the mechanism of action of Ertapenem sodium against bacterial infections, and how does its β-lactamase resistance influence efficacy?
Ertapenem sodium exerts bactericidal activity by binding to penicillin-binding proteins (PBPs), particularly PBPs 2 and 3, disrupting peptidoglycan synthesis and weakening bacterial cell walls. Its 1-β-methyl group confers resistance to hydrolysis by many β-lactamases, including extended-spectrum enzymes, enhancing stability against Gram-negative pathogens . Methodologically, confirmatory studies should combine minimum inhibitory concentration (MIC) assays with enzymatic degradation tests using purified β-lactamases to quantify resistance profiles.
Q. How does renal impairment affect the pharmacokinetics (PK) of Ertapenem sodium, and what dosing adjustments are supported by PK/PD modeling?
Renal clearance significantly impacts Ertapenem sodium’s plasma exposure. Population PK analyses show that creatinine clearance (CrCl) <30 mL/min necessitates dose reduction (e.g., 500 mg daily) to avoid excessive drug accumulation. Simulations using two-compartment models with linear elimination can predict free drug concentrations (fT > MIC) for optimized dosing. Adjustments should integrate patient-specific CrCl values and therapeutic drug monitoring (TDM) in severe renal impairment cases .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the stability of Ertapenem sodium’s crystalline forms under varying storage conditions?
Stability studies should compare polymorphic forms (e.g., crystalline forms A, B, E) against amorphous formulations using accelerated stability testing (e.g., 40°C/75% relative humidity). Key parameters include:
- Analytical Methods : X-ray diffraction (XRD) to confirm crystallinity (e.g., form E peaks at 2θ = 4.22°, 6.98°, 17.32° ).
- Degradation Metrics : HPLC purity assays and colorimetric analysis to track impurities (e.g., form E maintains >99% purity after 12 months at 6°C vs. amorphous forms degrading to 95% ).
- Protocol : Store samples at -20°C, 6°C, and 25°C, with periodic sampling at 0, 3, 6, 9, and 12 months.
Q. What methodological approaches resolve contradictions in PK data between intravenous (IV) and subcutaneous (SC) administration routes for bone/joint infections?
Contradictions in bioavailability or target attainment (fT > MIC) between routes require:
- Population PK Modeling : Incorporate covariates like absorption rate constants (e.g., SC bioavailability ~85% vs. IV) and tissue penetration factors.
- Monte Carlo Simulations : Simulate 10,000 patients to compare probability of target attainment (PTA) for IV (1 g q24h) vs. SC (1 g q12h) dosing.
- Clinical Validation : Use microdialysis in infected tissues to measure interstitial fluid concentrations, ensuring SC dosing achieves sufficient site-specific exposure .
Q. How can researchers optimize crystallization methods for Ertapenem sodium to improve polymorph purity and yield?
The preparation of crystalline form E involves:
- Controlled Crystallization : Adjust aqueous solutions to pH 5.3–5.6 using acetic acid at 0–20°C, with concentrations maintained at 40–100 mg/mL to minimize degradation.
- Solvent Ratios : Use water:methanol:1-propanol (1:2:1.5 v/v) at -5°C for nucleation.
- Validation : XRD and HPLC confirm polymorph identity and purity (>99.3% for form E vs. 98.5% for amorphous ).
Methodological Considerations for Data Analysis
Q. What statistical techniques are recommended for analyzing variability in Ertapenem sodium’s PK/PD data across heterogeneous patient populations?
Use non-linear mixed-effects modeling (NONMEM) to account for inter-individual variability (IIV) in clearance and volume of distribution. Covariate analysis (e.g., CrCl, body weight) should employ stepwise forward addition/backward elimination (p <0.01 for inclusion). Bootstrap validation (1,000 replicates) ensures model robustness .
Q. How should researchers address discrepancies in MIC distributions for Ertapenem sodium across bacterial isolates from different geographic regions?
Apply EUCAST/CLSI breakpoint guidelines stratified by region. Use multivariate regression to identify resistance drivers (e.g., ESBL prevalence, porin mutations). Supplement with whole-genome sequencing of resistant isolates to detect carbapenemase genes (e.g., KPC, NDM) and assess their hydrolytic activity against Ertapenem .
Tables for Key Data
Table 1. Stability of Ertapenem Sodium Polymorphs at 6°C (12-Month Study)
| Form | Total Impurity (%) | Purity Retention (%) |
|---|---|---|
| Amorphous | 4.8 | 95.2 |
| Crystalline E | 0.7 | 99.3 |
| Crystalline D | 3.2 | 96.8 |
| Source: Adapted from |
Table 2. PK/PD Target Attainment for IV vs. SC Dosing in Bone/Joint Infections
| Route | Dose | fT > MIC (%) (CrCl ≥90 mL/min) | fT > MIC (%) (CrCl 30–60 mL/min) |
|---|---|---|---|
| IV | 1 g q24h | 78 | 65 |
| SC | 1 g q12h | 92 | 88 |
| Source: |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
